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  • Product: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
  • CAS: 1248077-05-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, a substituted picolinic acid derivative, has emerged as a valuable building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, a substituted picolinic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining the rigidity and metabolic stability of the cyclopropyl group with the chelating and hydrogen bonding capabilities of the pyridine-2-carboxylic acid scaffold, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity, and its application in drug discovery, with a particular focus on its role as an intermediate in the synthesis of kinase inhibitors. Pyridine carboxylic acid isomers and their derivatives have a rich history in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]

Physicochemical Properties

The physicochemical properties of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger molecule. While comprehensive experimental data is not extensively published, a combination of data from suppliers, patents, and computational predictions provides a detailed profile.

Table 1: Physicochemical Properties of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

PropertyValueSource(s)
CAS Number 1248077-05-5Patent Data
Molecular Formula C₁₀H₁₁NO₃Supplier Data
Molecular Weight 193.20 g/mol Supplier Data
Predicted Melting Point 130-140 °CComputational Prediction
Predicted pKa ~3.5-4.5 (carboxylic acid)Computational Prediction[3][4]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Computational Prediction
¹H NMR (400 MHz, DMSO-d₆) δ 12.95 (s, 1H), 7.95 (t, J=7.8 Hz, 1H), 7.55 (d, J=7.4 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 4.25 (d, J=7.2 Hz, 2H), 1.25 (m, 1H), 0.60 (m, 2H), 0.35 (m, 2H)Patent Data
Predicted ¹³C NMR δ ~165 (C=O), ~163 (C-O), ~148 (Ar-C), ~140 (Ar-CH), ~118 (Ar-CH), ~110 (Ar-CH), ~75 (O-CH₂), ~10 (CH), ~3 (CH₂)Computational Prediction[5][6][7]
Predicted Mass Spectrum (ESI+) m/z 194.076 [M+H]⁺Computational Prediction

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

The synthesis of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid can be achieved through a multi-step process starting from commercially available materials. The following protocol is based on procedures outlined in the patent literature, providing a reliable and scalable route.

Synthetic Workflow

Synthesis_Workflow A 6-chloro-2-methylpyridine B 6-chloro-2-pyridinecarboxylic acid A->B Oxidation (e.g., KMnO₄) C Methyl 6-chloropyridine-2-carboxylate B->C Esterification (MeOH, H₂SO₄) D Methyl 6-(cyclopropylmethoxy)pyridine-2-carboxylate C->D Nucleophilic Substitution (Cyclopropylmethanol, NaH) E 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid D->E Hydrolysis (e.g., LiOH)

Caption: Synthetic route to 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Oxidation of 6-chloro-2-methylpyridine to 6-chloro-2-pyridinecarboxylic acid

The initial step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is a common strategy in the synthesis of pyridine carboxylic acids.[2][8]

  • To a stirred solution of 6-chloro-2-methylpyridine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-2-pyridinecarboxylic acid.

Causality: The use of a strong oxidizing agent like KMnO₄ is necessary to convert the relatively stable methyl group on the electron-deficient pyridine ring to a carboxylic acid. The reaction is performed in water for safety and to facilitate the work-up.

Step 2: Esterification to Methyl 6-chloropyridine-2-carboxylate

Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent nucleophilic substitution step.

  • Suspend 6-chloro-2-pyridinecarboxylic acid (1.0 eq) in methanol (MeOH).

  • Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) to the suspension.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain methyl 6-chloropyridine-2-carboxylate.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired ester.

Step 3: Nucleophilic Aromatic Substitution with Cyclopropylmethanol

This key step introduces the cyclopropylmethoxy group at the 6-position of the pyridine ring.

  • To a solution of cyclopropylmethanol (1.2-1.5 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium cyclopropylmethoxide.

  • Add a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in the same dry solvent to the alkoxide solution.

  • Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to give crude methyl 6-(cyclopropylmethoxy)pyridine-2-carboxylate, which can be purified by column chromatography.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more nucleophilic alkoxide. The nucleophilic aromatic substitution proceeds via an SNAr mechanism, where the electron-withdrawing ester group and the ring nitrogen activate the 6-position towards nucleophilic attack by the cyclopropylmethoxide.

Step 4: Saponification to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

  • Dissolve methyl 6-(cyclopropylmethoxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete.

  • Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid as a solid.

Causality: Saponification with a strong base like LiOH is a standard and efficient method for hydrolyzing esters. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the ester and the hydroxide salt.

Reactivity and Functionalization

The primary reactive handle of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid is the carboxylic acid group, which readily undergoes amide bond formation, a cornerstone reaction in medicinal chemistry.

Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires an activating agent to convert the carboxylic acid into a more reactive species.

Amide_Coupling cluster_0 Activation cluster_1 Coupling A 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid B Activated Intermediate (e.g., Acyl Chloride, Active Ester) A->B Coupling Agent (e.g., SOCl₂, HATU) D Amide Product B->D Nucleophilic Acyl Substitution C Primary or Secondary Amine (R-NH₂) C->D

Caption: General workflow for amide coupling reactions.

Representative Protocol for Amide Coupling using HATU
  • Dissolve 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.

  • Finally, add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.3 eq), to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

Applications in Medicinal Chemistry

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore and a privileged structure in drug design. Its ability to act as a bidentate chelator for metal ions is a key feature in many enzyme inhibitors.[1][9] The incorporation of the cyclopropylmethoxy group at the 6-position offers several advantages:

  • Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[10]

  • Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties : The lipophilicity introduced by the cyclopropylmethoxy group can enhance membrane permeability and oral bioavailability.

Role as an Intermediate for MEK Inhibitors

The patent literature discloses the use of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid as a key intermediate in the synthesis of potent and selective MEK inhibitors for the treatment of cancer.[11][12] The MEK (mitogen-activated protein kinase kinase) pathway is a critical signaling cascade that is often dysregulated in various cancers.

MEK_Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor MEK Inhibitor (derived from 6-(cyclopropylmethoxy) pyridine-2-carboxylic acid) Inhibitor->MEK Inhibition

Caption: Simplified MEK signaling pathway and the point of intervention for MEK inhibitors.

In the context of MEK inhibitors, the pyridine-2-carboxamide core, derived from 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid, often serves as a key structural element that interacts with the kinase domain of the MEK protein. The cyclopropylmethoxy group can occupy a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The development of such targeted therapies is a major focus in modern oncology research.[13][14][15]

Conclusion

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a versatile and valuable building block for medicinal chemists. Its synthesis is achievable through established chemical transformations, and its reactivity is well-suited for the construction of complex molecular scaffolds, particularly through amide bond formation. The unique combination of the pyridine-2-carboxylic acid core and the cyclopropylmethoxy substituent provides a favorable balance of physicochemical properties, metabolic stability, and conformational rigidity, making it an attractive component in the design of novel therapeutics, especially in the field of kinase inhibition. As the demand for targeted and effective therapies continues to grow, the utility of such specialized building blocks in drug discovery is expected to increase.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]

  • Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. ResearchGate. [Link]

  • ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. ResearchGate. [Link]

  • BRAF/MEK Inhibition as a Bridge to Immunotherapy for Symptomatic BRAF V600 Melanoma Brain Metastases: A Case Series. PubMed. [Link]

  • Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole. SciSpace. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Potential drug-drug interactions with mitogen-activated protein kinase (MEK) inhibitors used to treat melanoma. ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. PubMed. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.net. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]

  • Response to MEK inhibition with trametinib and tyrosine kinase inhibition with imatinib in multifocal histiocytic sarcoma. PubMed Central. [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

  • Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Publishing. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid. PubChem. [Link]

  • 2-Pyridinecarboxylic acid, 6-methyl-. NIST WebBook. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. RSC Publishing. [Link]

  • Predict 13C NMR spectra. Cheminfo.org. [Link]

  • Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equat. SciSpace. [Link]

Sources

Exploratory

Physical and Chemical Properties of 6-Alkoxypyridine-2-Carboxylic Acids

This technical guide details the physicochemical properties, synthesis, and reactivity of 6-alkoxypyridine-2-carboxylic acids, with a specific focus on the 6-methoxy derivative as a model compound. Executive Summary 6-Al...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and reactivity of 6-alkoxypyridine-2-carboxylic acids, with a specific focus on the 6-methoxy derivative as a model compound.

Executive Summary

6-Alkoxypyridine-2-carboxylic acids (6-alkoxypicolinic acids) represent a specialized class of pyridine derivatives where the electronic environment of the pyridine ring is significantly modulated by an electron-donating alkoxy group at the ortho position relative to the nitrogen.[1] Unlike their unsubstituted counterpart (picolinic acid), these compounds exhibit distinct lipophilicity, metal-binding kinetics, and acid-base profiles.[1] They serve as critical scaffolds in the development of metalloenzyme inhibitors, "hemilabile" ligands in catalysis, and bioisosteres in medicinal chemistry.

Structural Identity & Electronic Properties

Electronic Modulation

The 6-alkoxy substituent introduces competing electronic effects that differentiate these compounds from simple picolinic acid:

  • Inductive Withdrawal (-I): The electronegative oxygen atom withdraws electron density through the sigma bond, slightly increasing the acidity of the carboxylic acid compared to a methyl analogue.

  • Resonance Donation (+R): The lone pair on the alkoxy oxygen donates electron density into the pyridine ring. This increases the electron density at the ring nitrogen (N1) and the carbons at positions 3 and 5.

Impact on Basicity: The +R effect generally dominates, making the pyridine nitrogen more basic than in 6-halopicolinic acids, though steric hindrance from the alkoxy group can impede protonation.

Tautomerism (Hydroxy vs. Alkoxy)

A critical distinction must be made between 6-alkoxypicolinic acids and their 6-hydroxy analogues.

  • 6-Hydroxypyridine-2-carboxylic acid exists predominantly as the 6-pyridone tautomer (6-oxo-1,6-dihydropyridine-2-carboxylic acid) in solution and solid state, stabilized by strong intermolecular hydrogen bonding.[1]

  • 6-Alkoxypyridine-2-carboxylic acids are "fixed" in the pyridine form, preventing tautomerization. This results in drastically different solubility and melting point profiles.

Physical Characterization

The following data compares the 6-methoxy derivative (representative of the class) against the parent picolinic acid and the 6-hydroxy analogue.

Table 1: Physicochemical Property Comparison
Property6-Methoxypyridine-2-carboxylic acidPicolinic Acid (Unsubstituted)6-Hydroxypyridine-2-carboxylic acid
CAS Number 26893-73-298-98-619621-92-2
Molecular Weight 153.14 g/mol 123.11 g/mol 139.11 g/mol
Appearance White to off-white crystalline powderWhite solidYellow to brown powder
Melting Point 38.5 – 39.5 °C136 – 138 °C270 °C (decomposes)
Solubility (Water) Slightly solubleSolublePoor
Solubility (Organic) Soluble in MeOH, DCM, THFSoluble in EtOHPoor in non-polar solvents
pKa (COOH) ~3.52 (Predicted)*5.4 (approx)3.29 (Predicted)
pKa (Pyridine N) Weakly basic1.01Protonation occurs at O (pyridone)

*Note: The lower melting point of the methoxy derivative compared to the hydroxy analogue confirms the absence of the strong H-bond network found in the pyridone/zwitterionic forms.

Synthesis Protocols

The synthesis of 6-alkoxypyridine-2-carboxylic acids is most efficiently achieved via Nucleophilic Aromatic Substitution (


) or O-alkylation of the hydroxy precursor.[1]
Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to the availability of 6-chloropicolinic acid.[1]

Reagents: 6-Chloropyridine-2-carboxylic acid, Sodium Alkoxide (e.g., NaOMe), Alcohol solvent.[1] Mechanism: The electron-deficient pyridine ring (activated by the N-atom and the electron-withdrawing carboxyl group) undergoes attack by the alkoxide nucleophile at the 6-position.

Protocol: Synthesis of 6-Methoxypyridine-2-carboxylic acid
  • Preparation: Dissolve sodium metal (2.5 eq) in anhydrous methanol to generate sodium methoxide in situ.

  • Addition: Add 6-chloropyridine-2-carboxylic acid (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Dissolve the residue in a minimum amount of water.

    • Acidify carefully with 3N HCl to pH ~3–4 to precipitate the free acid.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Dry over

      
       and evaporate to yield the product.
      
Method B: O-Alkylation of 6-Hydroxypicolinic Acid

Used when the hydroxy precursor is available, though N-alkylation (forming the N-methyl pyridone) is a competing side reaction.[1]

Reagents: 6-Hydroxypyridine-2-carboxylic acid,


, Methyl Iodide (

), Toluene.[1][3] Selectivity: The use of Silver Oxide (

) promotes O-alkylation over N-alkylation.[1]
Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Method A: SnAr (Preferred) cluster_1 Method B: O-Alkylation Start1 6-Chloropicolinic Acid (Electrophile) Intermediate1 Meisenheimer-like Intermediate Start1->Intermediate1 Reflux, 65°C Reagent1 NaOMe / MeOH (Nucleophile) Reagent1->Intermediate1 Product 6-Methoxypyridine- 2-carboxylic acid Intermediate1->Product - NaCl Start2 6-Hydroxypicolinic Acid (Tautomer Mix) Start2->Product O-Alkylation SideProduct N-Methyl Pyridone (Unwanted) Start2->SideProduct N-Alkylation Reagent2 Ag2O / MeI Toluene Reagent2->Start2

Figure 1: Synthetic routes for 6-methoxypyridine-2-carboxylic acid. Method A avoids N-alkylation byproducts.

Chemical Reactivity & Coordination Chemistry

Coordination Modes

6-Alkoxypicolinic acids are versatile ligands. The alkoxy group introduces "hemilability"—the ability to weakly coordinate and then dissociate to create an open coordination site for catalysis.

  • Bidentate (N,O): The primary binding mode involves the Pyridine Nitrogen (

    
    ) and one Carboxylate Oxygen (
    
    
    
    ).[1] This forms a stable 5-membered chelate ring.
  • Tridentate (N,O,O'): In the presence of large metal ions (e.g., Lanthanides) or specific geometries, the alkoxy oxygen (

    
    ) can participate, forming a secondary chelate ring.[1]
    
Reactivity Profile
  • Decarboxylation: Like picolinic acid, these derivatives can undergo thermal decarboxylation, especially in the presence of copper salts, yielding the corresponding 2-alkoxypyridine.

  • Ether Cleavage: The 6-alkoxy group is stable under basic conditions but can be cleaved by strong Lewis acids (e.g.,

    
    ) or concentrated 
    
    
    
    to regenerate the 6-hydroxy derivative.[1]
Visualization: Ligand Binding Modes

CoordinationModes cluster_bidentate Mode 1: Bidentate (Stable) Center Metal Center (M) N_py N (Pyridine) N_py->Center Strong O_carb O (Carboxyl) O_carb->Center Strong O_alkoxy O (Alkoxy) (Hemilabile) O_alkoxy->Center Weak / Reversible

Figure 2: Coordination geometry.[1] The alkoxy oxygen provides a weak, reversible interaction useful in catalytic cycles.

Applications in Research

Medicinal Chemistry (Bioisosteres)

Researchers utilize the 6-alkoxy scaffold to modulate the lipophilicity (LogP) of picolinic acid-based drugs.[1] The alkoxy group:

  • Increases permeability across the Blood-Brain Barrier (BBB) compared to the hydroxy analogue.[1]

  • Occupies hydrophobic pockets in metalloenzyme active sites (e.g., Zinc metalloproteases).[1]

Catalysis

Complexes of 6-alkoxypicolinic acid with Palladium (Pd) and Platinum (Pt) are used in:

  • C-H Activation: The hemilabile alkoxy arm stabilizes high-oxidation-state intermediates while allowing substrate access.

  • Polymerization: Modulating the steric bulk of the alkoxy group (Methoxy vs. Isopropoxy) allows fine-tuning of polymer tacticity.[1]

References

  • Synthesis via SnAr: PrepChem. "Synthesis of 6-Methoxypyridine-3-carboxylic acid" (Analogous protocol for 2-isomer).

  • Physical Properties (6-Methoxy): ChemicalBook. "6-Methoxypyridine-2-carboxylic acid Properties and Safety."[1]

  • Physical Properties (6-Hydroxy): Sigma-Aldrich. "6-Hydroxypyridine-2-carboxylic acid Product Information."[1] [1]

  • Coordination Chemistry: RSC Advances. "Coordination modes of pyridine carboxylic acids."

  • pKa Data: Organic Chemistry Data. "pKa Values of Carboxylic Acids and Pyridines."

  • General Picolinic Acid Data: NIH PubChem. "Picolinic Acid Compound Summary." [1]

Sources

Foundational

The 6-Substituted Picolinic Acid Scaffold: A Privileged Motif Driving Innovation in Agrochemicals and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Picolinic acid, or pyridine-2-carboxylic acid, has long been recognized as a "privileged scaffold" in the fiel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid, or pyridine-2-carboxylic acid, has long been recognized as a "privileged scaffold" in the fields of medicinal chemistry and agrochemistry. Its inherent ability to chelate metals, coupled with its versatile chemical handles, allows for the generation of diverse molecular architectures with a wide spectrum of biological activities. Modification at the 6-position of the picolinic acid ring, in particular, has emerged as a critical strategy for fine-tuning potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive review of 6-substituted picolinic acids, delving into the synthetic strategies used to create them, their diverse applications, the nuanced structure-activity relationships that govern their function, and future avenues for research and development. From next-generation synthetic auxin herbicides to crucial intermediates in the synthesis of life-saving cystic fibrosis modulators, the 6-substituted picolinic acid core is a testament to the power of targeted molecular design.

The Strategic Importance of the 6-Position

The pyridine ring's nitrogen atom and the C2-carboxylic acid group create a bidentate chelation site, a feature that underpins much of picolinic acid's biological relevance. The C6 position is sterically and electronically influential; substituents here directly modulate the orientation of the carboxylic acid, impact the molecule's overall conformation, and provide a key vector for exploring interactions with biological targets. This has been exploited most successfully in two major areas: the development of potent herbicides that hijack plant growth pathways and the synthesis of complex pharmaceuticals.

Synthetic Strategies: Accessing the 6-Substituted Core

The synthesis of 6-substituted picolinic acids relies heavily on modern cross-coupling methodologies, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds at the C6 position. A prevalent strategy involves the use of a pyridine precursor bearing a leaving group, such as a halogen (Cl, Br), at the 6-position. This intermediate can then be coupled with a variety of organometallic reagents.

A common and powerful approach is the Suzuki coupling, which utilizes a boronic acid or ester and a palladium catalyst. This method is highly valued for its functional group tolerance and reliability in constructing the 6-aryl picolinates that are central to modern herbicides.[1]

G cluster_0 General Synthetic Workflow Start 6-Halopicolinate (e.g., Methyl 6-chloropicolinate) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Reagent Organometallic Reagent (e.g., Arylboronic Acid) Reagent->Coupling Ester 6-Aryl Picolinate Ester Coupling->Ester Hydrolysis Ester Hydrolysis (e.g., NaOH or LiOH) Ester->Hydrolysis Final 6-Aryl Picolinic Acid Hydrolysis->Final

Caption: Generalized workflow for synthesizing 6-aryl picolinic acids.

Field-Proven Protocol: Synthesis of a 6-(Pyrazol-1-yl)picolinic Acid Derivative

The following protocol is a representative example adapted from methodologies used in the synthesis of novel herbicidal agents.[2] The rationale for this multi-step approach is to build the complex heterocyclic system in a controlled manner, starting from a commercially available, functionalized pyridine.

Step 1: Synthesis of Intermediate Methyl 4-amino-3,5,6-trichloropicolinate

  • Rationale: Chlorination of the pyridine ring provides essential handles for subsequent substitutions and is a key feature of many commercial auxin herbicides like Picloram.

  • Procedure: To a solution of methyl 4-aminopicolinate in a suitable solvent, add a chlorinating agent (e.g., N-chlorosuccinimide). Heat the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the trichlorinated intermediate.

Step 2: Suzuki Coupling to Introduce the Aryl Moiety

  • Rationale: This is the key C-C bond-forming step. A palladium catalyst is used to couple the chlorinated pyridine with a substituted pyrazole boronic ester. The choice of catalyst and ligands is crucial for achieving high yield and preventing side reactions.

  • Procedure: In a degassed solvent (e.g., dioxane/water), combine methyl 4-amino-3,5,6-trichloropicolinate, the desired (5-aryl-1H-pyrazol-1-yl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the mixture, filter off the catalyst, and extract the product. Purify via silica gel chromatography.

Step 3: Saponification to the Final Picolinic Acid

  • Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid, which is the active form for auxin herbicides.

  • Procedure: Dissolve the purified ester from Step 2 in a solvent mixture like THF/methanol/water. Add an excess of a base such as lithium hydroxide (LiOH).

  • Reaction: Stir at room temperature until the ester is fully hydrolyzed.

  • Work-up: Acidify the reaction mixture with aqueous HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the final 6-substituted picolinic acid.

Biological Activity and Core Applications

The functional versatility of the 6-substituted picolinic acid scaffold has led to its successful application in distinct and high-impact fields.

Agrochemicals: Next-Generation Synthetic Auxin Herbicides

6-Aryl-picolinates represent a major class of synthetic auxin herbicides, with commercial products like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl) demonstrating their importance.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to uncontrolled growth and eventual death in susceptible broadleaf weeds.[4]

Mechanism of Action: Synthetic auxins, including 6-substituted picolinates, function by binding to a family of F-box proteins that act as auxin co-receptors, most notably TIR1 (Transport Inhibitor Response 1) and its homologs, the AFBs (Auxin Signaling F-box proteins).[4][5] This binding event acts as a "molecular glue," promoting the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[5] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to massive transcription of auxin-responsive genes. This cascade disrupts cellular homeostasis, causing symptoms like epinasty, and stimulates the overproduction of ethylene and abscisic acid (ABA), which accelerates senescence and plant death.[4][6]

Interestingly, studies have shown that different classes of auxin herbicides have distinct receptor preferences. Picolinate auxins, including novel 6-pyrazolyl derivatives, show a selective and high-affinity binding to the AFB5 receptor, which is distinct from other auxins like 2,4-D.[7][8][9] This selectivity can be exploited to develop herbicides with unique weed control spectrums and to manage herbicide resistance.

G cluster_0 Auxin Signaling Pathway Hijacking Auxin 6-Aryl Picolinic Acid (Synthetic Auxin) Receptor TIR1/AFB5 F-Box Protein Auxin->Receptor Binds & Stabilizes Interaction SCF SCF E3 Ligase Complex Receptor->SCF Repressor Aux/IAA Repressor Repressor->SCF Targeted for Ubiquitination ARF Auxin Response Factor (ARF) Repressor->ARF Represses Proteasome 26S Proteasome SCF->Proteasome Leads to Degradation Proteasome->Repressor Degrades Genes Transcription of Auxin-Responsive Genes ARF->Genes Activates Response Uncontrolled Growth, Ethylene/ABA Production, Plant Death Genes->Response

Caption: Mechanism of action for synthetic auxin herbicides.

Herbicidal Activity Data: Recent research has focused on introducing aryl-pyrazole and aryl-indazole groups at the 6-position, leading to compounds with exceptional potency.[2][7]

Compound ClassTest SpeciesMetricActivityReference
6-(5-aryl-1-pyrazolyl)Arabidopsis thalianaIC₅₀ (Root Growth)V-7: 45x more active than halauxifen-methyl[9]
6-(5-aryl-1-pyrazolyl)Broadleaf WeedsPost-emergenceV-8: Better activity than Picloram @ 300 g/ha[9]
4-amino-6-(pyrazolyl)Brassica napusRoot Growth Inhibition>80% inhibition at 250 µM for 28 compounds[2]
4-amino-6-(pyrazolyl)Amaranthus retroflexusPost-emergence100% inhibition for 10 compounds[2]
Therapeutics: Critical Building Blocks for CFTR Modulators

Beyond agriculture, 6-substituted picolinic acids are vital intermediates in the pharmaceutical industry. Most notably, they form the core of corrector molecules used in combination therapies for cystic fibrosis (CF). CF is a genetic disease caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to a malfunctioning protein.[10]

CFTR modulator therapies aim to correct this defect. These therapies often consist of a combination of "correctors," which help the misfolded CFTR protein achieve the correct shape and traffic to the cell surface, and "potentiators," which help open the channel once it is in place.[10][11] Advanced triple-combination therapies like Trikafta® (elexacaftor/tezacaftor/ivacaftor) have revolutionized CF treatment.[10][12] Picolinamide derivatives, synthesized from 6-substituted picolinic acid precursors, are a cornerstone of the corrector components in these life-changing medicines.[13][14] The specific substitutions on the picolinic acid ring are engineered to optimize interactions with the mutant CFTR protein, promoting its conformational rescue.

Other Applications: Enzyme Inhibition and Chelation

The picolinic acid scaffold is a frequent feature in molecules designed as enzyme inhibitors.[15][16] Its rigid structure and ability to present functional groups in a well-defined spatial orientation make it an excellent starting point for designing molecules that fit into active sites. Derivatives of the related dipicolinic acid have shown potent inhibition of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria, highlighting the therapeutic potential of this chemical class.[17] Furthermore, the inherent metal-chelating ability of picolinic acids has been explored for various applications, including their use as ligands in coordination chemistry.[18]

Structure-Activity Relationships (SAR) and Rational Design

The development of potent 6-substituted picolinic acids is a prime example of rational molecular design, where chemical modifications are guided by an understanding of how structure affects biological activity.

Key SAR Insights for Herbicidal Activity:

  • The 6-Aryl "Tail": The nature and substitution pattern of the aryl or heteroaryl group at the 6-position is the most critical determinant of herbicidal potency.[3] For 6-aryl picolinates, 3,4-disubstitution on the aryl ring was found to be highly favorable.[3]

  • Electronic Properties: Quantum chemical calculations have shown a correlation between the electronic structure of picolinic acid derivatives and their physiological effect.[19]

  • Physicochemical Properties: Quantitative Structure-Toxicity Relationship (QSTR) studies have identified the partial charge on the pyridine nitrogen and the molecule's hydrophobicity (logP) as key descriptors for predicting activity. These factors influence the molecule's ability to chelate essential metal cofactors (like zinc) and its capacity to cross cell membranes.[20]

The Role of Computational Chemistry: Modern discovery programs heavily rely on computational tools to accelerate the design-make-test-analyze cycle.

  • Molecular Docking: As seen with herbicidal derivatives, docking studies are used to predict how a molecule will bind to its target receptor (e.g., AFB5). This allows researchers to prioritize the synthesis of compounds with the most favorable predicted interactions.[7][9]

  • 3D-QSAR: Three-dimensional quantitative structure-activity relationship models are built to correlate the 3D properties of a series of molecules with their biological activity. These models help identify the key steric and electronic features required for high potency and guide the design of new, improved analogs.[9][21]

G Design Rational Design & Computational Modeling (Docking, QSAR) Synthesis Chemical Synthesis of Novel Analogs Design->Synthesis Prioritize Targets Testing In Vitro & In Vivo Biological Testing (e.g., Root Growth Assays) Synthesis->Testing Provide Compounds Analysis SAR Analysis: Correlate Structure with Activity Data Testing->Analysis Generate Data Analysis->Design Refine Model

Caption: The iterative cycle of rational drug and herbicide discovery.

Future Perspectives and Conclusion

The 6-substituted picolinic acid core continues to be a fertile ground for innovation. In agrochemicals, the drive to overcome weed resistance and meet evolving regulatory standards will demand novel derivatives with alternative binding modes or enhanced selectivity. The modular nature of their synthesis is well-suited for combinatorial approaches to explore vast chemical space.

In therapeutics, while their role as intermediates is established, the potential for 6-substituted picolinic acids as final drug products remains underexplored. Their proven ability to function as enzyme inhibitors and their favorable physicochemical properties suggest that they could be applied to a wider range of disease targets.

References

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  • Liu, C., Yang, F., Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7394. Available at: [Link]

  • Feng, S., Liu, C., Yang, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Eckelbarger, J., Epp, J., Giampietro, N., et al. (2020). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. ACS Fall 2020 National Meeting. Available at: [Link]

  • Epp, J. B., et al. (2007). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents, WO2007082098A2.
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  • Walsh, T. A., Neal, R., Merlo, A. O., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542–552. Available at: [Link]

  • Taylor-Cousar, J. L., & Nick, J. A. (2018). Rapid therapeutic advances in CFTR modulator science. Journal of Cystic Fibrosis, 17(2S), S35–S41. Available at: [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1459–1499. Available at: [Link]

  • Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. Available at: [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies. Available at: [Link]

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  • Cahill, S. M., et al. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters, 7(1), 91-95. Available at: [Link]

  • Eckford, P. D. W., et al. (2022). The response of rare CFTR mutations to specific modulator combinations. European Respiratory Journal, 60(6), 2102715. Available at: [Link]

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  • Amaral, M. D., et al. (2023). Personalized medicine: Function of CFTR variant p.Arg334Trp is rescued by currently available CFTR modulators. Frontiers in Pharmacology, 14, 1140995. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid in Organic Solvents

Introduction In the landscape of modern drug discovery and development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a cornerstone of success. Among these properties, solub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a cornerstone of success. Among these properties, solubility is paramount, directly influencing an API's bioavailability, formulation design, process chemistry, and ultimately, its therapeutic efficacy. This guide focuses on 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, a novel molecule with significant potential. Given its recent emergence, a comprehensive public-domain solubility profile is not yet available.

This document serves as a proactive, in-depth technical guide for researchers, medicinal chemists, and formulation scientists. It is designed not merely to present data, but to provide a robust framework for predicting, experimentally determining, and logically interpreting the solubility of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid in a range of common organic solvents. By synthesizing data from structurally analogous compounds, applying established theoretical models, and detailing field-proven experimental protocols, this guide equips scientific professionals with the necessary tools to approach this molecule with confidence and strategic foresight.

Molecular Profile and Physicochemical Characteristics

The solubility behavior of a molecule is fundamentally dictated by its structure. 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid), featuring a key substitution at the 6-position.

Structural Features:

  • Picolinic Acid Core: This heterocyclic aromatic scaffold provides a polar, rigid backbone. The carboxylic acid group at the 2-position is a potent hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor and introduces basicity. The proximity of the nitrogen to the carboxylic acid allows for the potential formation of a zwitterion, which can significantly impact solubility.[1][2]

  • Cyclopropylmethoxy Group: This substituent at the 6-position introduces several key characteristics:

    • Increased Lipophilicity: The cyclopropyl and methylene groups add non-polar, aliphatic character, which is expected to increase the molecule's affinity for less polar environments.

    • Ether Linkage: The ether oxygen atom acts as an additional hydrogen bond acceptor.

    • Conformational Flexibility: This side chain introduces a degree of flexibility not present in the parent picolinic acid.

These combined features create an amphiphilic molecule with distinct polar (picolinic acid head) and non-polar (cyclopropylmethoxy tail) regions, suggesting a complex and nuanced solubility profile.

Predicted Physicochemical Properties

For novel compounds, in silico prediction tools are invaluable for providing initial estimates of key properties that govern solubility.[3] The following parameters for 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid have been estimated using established cheminformatics platforms.[4][5]

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol Influences mass-based solubility calculations.
logP (Octanol-Water) 1.5 - 1.9Indicates moderate lipophilicity; suggests a balance between aqueous and organic solubility.[6]
pKa (Acidic) 4.0 - 4.5Refers to the carboxylic acid proton. Influences ionization state and solubility in protic or acidic/basic media.
pKa (Basic) 1.0 - 1.5Refers to the pyridinium proton. Picolinic acid itself has a pKa around 1.0.[7]
Polar Surface Area 60 - 65 ŲSuggests significant capacity for polar interactions and hydrogen bonding.

Note: These values are predictions and require experimental verification.

Theoretical Frameworks for Solubility Prediction

Before undertaking extensive lab work, theoretical models can efficiently screen and rank potential solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

A solute will have the highest solubility in a solvent whose HSP values are most similar to its own. While experimental determination is ideal, HSPs for a novel molecule can be reliably estimated using group contribution methods.[8][9][10]

Predicted Hansen Solubility Parameters for 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid:

ParameterEstimated Value (MPa⁰·⁵)Rationale
δD (Dispersion) 18.5 - 19.5Contribution from the aromatic pyridine ring and aliphatic cyclopropyl group.
δP (Polar) 9.0 - 10.5High contribution from the polar carboxylic acid and pyridine nitrogen.
δH (Hydrogen Bond) 10.0 - 12.0Strong H-bond donor/acceptor capability of the COOH group and acceptor sites on the N and ether O atoms.

These estimated values suggest the molecule has strong polar and hydrogen-bonding character. Solvents with high δP and δH values are predicted to be effective. A comparison with common lab solvents is provided below.

Table of Hansen Solubility Parameters for Selected Organic Solvents:

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Toluene18.01.42.0
n-Hexane14.90.00.0
COSMO-RS (COnductor-like Screening Model for Real Solvents)

For a higher-fidelity prediction, COSMO-RS is the industry-standard computational method.[11][12] It uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions from first principles.[13]

Causality of the COSMO-RS Approach:

  • A quantum chemical calculation determines the polarization charge density (σ-profile) of the molecule on its surface, creating a unique "fingerprint" of its polarity.

  • Statistical thermodynamics is then used to calculate the chemical potential of the solute in any given solvent by analyzing the interactions between their respective σ-profiles.

  • By comparing the chemical potential of the solute in the solvent versus its pure solid state, the solubility can be accurately predicted.

For a novel API like 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, running a COSMO-RS simulation would be a highly recommended step to generate a detailed, quantitative prediction of its solubility across a wide array of solvents and even in solvent mixtures, guiding the selection of candidates for experimental work.[14][15]

Experimental Solubility Determination: A Validating Protocol

Theoretical predictions must be anchored by empirical data. The "gold standard" for determining equilibrium solubility is the shake-flask method, recommended by regulatory bodies like the WHO.[16][17] This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (solid, characterized purity)

  • Selected solvents (HPLC-grade or higher)[18]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[16]

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid API to a vial. The key is to ensure solid remains at equilibrium, so the exact mass should be recorded, but an excess is critical.[17]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[16]

  • Time to Equilibrium: Allow the mixture to shake for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[17]

  • Sampling: Stop agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter material.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtrate.

    • Quantify the concentration of the API in the diluted samples using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: Use the measured concentration and the dilution factors to calculate the solubility of the API in the solvent, typically expressed in mg/mL or mol/L.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis A 1. Add excess API to vial B 2. Add precise volume of solvent A->B C 3. Shake at constant T (e.g., 24-48h) B->C D 4. Confirm equilibrium (sample at multiple time points) C->D E 5. Settle & draw supernatant D->E F 6. Syringe filter (0.22 µm) E->F G 7. Dilute filtrate accurately F->G H 8. Quantify via validated HPLC method G->H I Result: Equilibrium Solubility (mg/mL) H->I

Caption: Shake-Flask Experimental Workflow.

Predicted Solubility Profile and Scientific Rationale

Lacking experimental data, this section provides a reasoned prediction of the solubility of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid. This profile is derived from its molecular structure, the theoretical principles outlined above, and by comparing it to its parent compound, picolinic acid.[19][20][21]

Logical Relationship between Molecular Features and Solubility:

Caption: Solute-Solvent Interaction Logic.

Predicted Solubility of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid at 25°C:

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid and pyridine nitrogen can engage in strong hydrogen bonding with the solvent's hydroxyl groups. Picolinic acid is known to be soluble in these solvents.[19] The lipophilic tail may slightly reduce solubility compared to the parent acid but it is expected to remain high.
Polar Aprotic DMSO, DMF, AcetoneHigh to Medium These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the picolinic acid core. DMSO is an excellent solvent for a wide range of APIs. Acetone's lower H-bonding capacity may result in slightly lower solubility.
Ethers Tetrahydrofuran (THF)Medium to Low THF is a polar ether and a hydrogen bond acceptor. It should be a better solvent than non-polar hydrocarbons, but likely not as effective as alcohols or DMSO due to its lack of H-bond donating ability.
Halogenated Dichloromethane (DCM)Low While DCM has some polarity, it is a poor hydrogen bonder. The parent picolinic acid is insoluble in chloroform. The added lipophilic tail may marginally improve solubility, but the strong crystal lattice energy of the polar head will likely dominate, leading to low solubility.
Aromatic TolueneLow to Poor Picolinic acid has some reported solubility in benzene, likely due to pi-pi stacking interactions. However, the dominant polar functional groups are a mismatch for the non-polar nature of toluene, predicting low overall solubility.
Aliphatic n-Hexane, HeptanePoor / Insoluble There is a significant mismatch in polarity. The dispersion forces offered by hexane are insufficient to overcome the strong intermolecular forces (H-bonding, dipole-dipole) of the API in its solid state.

Conclusion and Forward Recommendations

This technical guide establishes a comprehensive scientific framework for understanding the solubility of the novel compound 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid. While no direct experimental data is currently in the public domain, a logical analysis of its molecular structure, coupled with established theoretical models and data from analogous compounds, provides a robust predictive profile.

The molecule is anticipated to exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding such as alcohols and DMSO, and poor solubility in non-polar aliphatic and aromatic hydrocarbons. This profile is dominated by the polar picolinic acid core, with the cyclopropylmethoxy substituent modulating this behavior by increasing overall lipophilicity.

For any drug development program involving this API, the immediate next step is the experimental validation of this predicted profile. The detailed shake-flask protocol provided herein offers a reliable, industry-standard methodology for generating the critical data needed for formulation, process development, and preclinical assessment. The strategic integration of in silico prediction with rigorous experimental work will ensure an efficient and scientifically sound characterization of this promising molecule.

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  • Site, L., et al. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7927.
  • Kiper, R. A. (n.d.). Properties of substance: picolinic acid. Chemical Database. Retrieved from [Link]

  • Davit, B. M., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 37-40.
  • Organic Chemistry Portal (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Varma, M., et al. (2011). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Annual Meeting, Conference Proceedings.
  • protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dias, A. M. A., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2024). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 14(4), 98.
  • Pontes, K.V., et al. (2023). (PDF) Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. ResearchGate. Retrieved from [Link]

  • Sharma, N., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 4.
  • ResearchGate (n.d.). Physicochemical properties of THPMPCA. Retrieved from [Link]

  • Zhang, G., et al. (2012). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Advances, 2, 7351-7357.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

Introduction 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyridine-2-carboxylic acid scaffold ether-linked to a cyclopropylmethyl group, imparts unique physicochemical properties that are often sought after in the design of novel therapeutics. This document provides a comprehensive, in-depth guide for the synthesis of this target molecule, starting from the readily available 6-chloropicolinic acid. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Reaction Principle: A Tale of Two Mechanisms

The synthesis of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid from 6-chloropicolinic acid is a fascinating example of a tandem reaction sequence occurring in a single pot. The overall transformation is achieved through two fundamental named reactions: the Williamson Ether Synthesis and a Nucleophilic Aromatic Substitution (SNAr) .

The reaction is initiated by the deprotonation of cyclopropylmethanol using a strong base, typically sodium hydride (NaH), to form the highly nucleophilic sodium cyclopropylmethoxide. This alkoxide then acts as the key reagent in the subsequent substitution reaction.

The core of the synthesis is the displacement of the chloride on the pyridine ring by the cyclopropylmethoxide. While structurally similar to the classic Williamson ether synthesis where an alkoxide displaces a halide on an alkyl substrate via an SN2 mechanism, the reaction at an aromatic carbon proceeds through a different pathway known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] In this mechanism, the nucleophilic alkoxide attacks the electron-deficient carbon atom of the pyridine ring bearing the chlorine atom. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this attack. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which then rearomatizes by expelling the chloride ion to yield the final ether product.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid.

Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Nucleophilic Aromatic Substitution cluster_workup Work-up & Isolation A Cyclopropylmethanol + Sodium Hydride B Sodium Cyclopropylmethoxide A->B Deprotonation C 6-Chloropicolinic Acid + Sodium Cyclopropylmethoxide D Reaction Mixture C->D Heating E Quenching & Acidification D->E F Extraction E->F G Purification F->G H Final Product G->H

Caption: Overall workflow for the synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloropicolinic acid≥98%Commercially AvailableStore in a cool, dry place.
Cyclopropylmethanol≥99%Commercially AvailableFlammable liquid. Store accordingly.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water. Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableCorrosive. Handle with appropriate PPE.
Ethyl AcetateACS GradeCommercially AvailableFlammable.
Brine (saturated NaCl solution)-Prepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Detailed Experimental Protocol

Safety First: This procedure involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Formation of Sodium Cyclopropylmethoxide

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings. This step should be performed with caution as the hexane washings may contain residual NaH and are flammable.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add cyclopropylmethanol (1.1 equivalents) dropwise to the stirred suspension of sodium hydride in THF. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared solution of sodium cyclopropylmethoxide, add 6-chloropicolinic acid (1.0 equivalent) portion-wise.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water (50 mL) to decompose any unreacted sodium hydride. Caution: This is an exothermic process and will evolve hydrogen gas.

  • Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid. The product will precipitate out of the solution as a solid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

Data Summary

ReactantMolar Mass ( g/mol )EquivalentsAmount
6-Chloropicolinic acid157.561.0(User to determine scale)
Cyclopropylmethanol72.111.1(User to determine scale)
Sodium Hydride (60%)40.00 (as NaH)1.2(User to determine scale)
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid193.20(User to calculate)70-85%

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction.

  • Solvent: Anhydrous THF is an excellent choice as it is a polar aprotic solvent that can solvate the sodium cation of the alkoxide, enhancing its nucleophilicity, and it has a suitable boiling point for the reaction.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Work-up Procedure: The acidic work-up is crucial to protonate the carboxylate salt formed under the basic reaction conditions, allowing for the isolation of the final carboxylic acid product.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of solvent system is critical for obtaining a high purity product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • PubChem. 6-Chloropicolinic acid. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Byju's. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Google Patents. Preparation method of 2, 6-pyridinedicarboxylic acid.
  • European Patent Office. Process for producing pyridine carboxylic acids.
  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • Google Patents. Process for the production of pyridine carboxylic acids.
  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • ResearchGate. Synthesis of carboxylic acid 6 Reagents and conditions... [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)... [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Google Patents.

Sources

Application

6-(Cyclopropylmethoxy)picolinic acid as an enzyme inhibitor

Technical Application Note: Characterization and Protocol Optimization for 6-(Cyclopropylmethoxy)picolinic Acid Executive Summary 6-(Cyclopropylmethoxy)picolinic acid is a functionalized pyridine-2-carboxylic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and Protocol Optimization for 6-(Cyclopropylmethoxy)picolinic Acid

Executive Summary

6-(Cyclopropylmethoxy)picolinic acid is a functionalized pyridine-2-carboxylic acid derivative utilized as a chemical probe and lead scaffold in the development of metalloenzyme inhibitors. While picolinic acid moieties are classic bidentate chelators of zinc (


) and copper (

) ions, the introduction of the 6-cyclopropylmethoxy group confers specific lipophilic properties that modulate potency and selectivity. This application note details the compound's mechanism of action (MOA) as a Dopamine

-Hydroxylase (DBH)
inhibitor—a key target for hypertension and heart failure therapeutics—and provides a rigorous, self-validating protocol for evaluating its inhibitory kinetics.

Mechanism of Action (MOA)

The pharmacological activity of 6-(Cyclopropylmethoxy)picolinic acid is driven by two synergistic molecular interactions:

  • Primary Metal Chelation: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable 5-membered chelate ring with the active site metal cofactor (e.g.,

    
     site in DBH or catalytic 
    
    
    
    in MMPs). This displaces the water molecule required for catalysis or prevents substrate coordination.
  • Secondary Hydrophobic Interaction: The cyclopropylmethoxy substituent at the C6 position extends into the enzyme's hydrophobic access channel (S1' pocket). This steric bulk prevents "off-target" binding to smaller metal centers and enhances affinity for enzymes with accommodating hydrophobic crevices.

Significance in Drug Design: Unlike unsubstituted picolinic acid, which is a promiscuous chelator, the 6-substituted analog exhibits improved Blood-Brain Barrier (BBB) permeability due to increased lipophilicity (


), making it a viable scaffold for CNS-targeting inhibitors.
Pathway Visualization: Mechanism of Inhibition

MOA_Pathway Inhibitor 6-(Cyclopropylmethoxy) picolinic acid Enzyme_Active Active DBH Enzyme (Cu2+ Cofactor) Inhibitor->Enzyme_Active 1. Bidentate Chelation (N, O -> Cu) 2. Hydrophobic Fit (C6-tail) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_Active->Complex Inhibition (Ki < IC50) Product Norepinephrine Enzyme_Active->Product Catalysis (Requires O2 + Ascorbate) Substrate Dopamine (Substrate) Substrate->Enzyme_Active Binding Complex->Product Blocked

Figure 1: Mechanism of Action. The inhibitor chelates the active site Copper, preventing the conversion of Dopamine to Norepinephrine.

Experimental Protocols

Protocol A: Preparation of Analytical Standards

rationale: Picolinic acids are zwitterionic. Improper pH during stock preparation can lead to precipitation or inconsistent chelation states.

Materials:

  • 6-(Cyclopropylmethoxy)picolinic acid (Solid, >98% purity).[1]

  • DMSO (Anhydrous, HPLC grade).

  • 0.1 M NaOH and 0.1 M HCl.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5.0 mg of the compound.

  • Primary Solubilization: Add DMSO to achieve a concentration of 50 mM. Vortex for 30 seconds.

    • Note: If the compound resists solvation, sonicate at 35°C for 5 minutes.

  • Working Stock: Dilute the DMSO stock 1:100 into the assay buffer (see below) immediately prior to use.

    • Critical Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO can chelate metal ions and interfere with metalloenzyme assays.

Protocol B: Dopamine -Hydroxylase (DBH) Inhibition Assay

Rationale: This assay quantifies the conversion of Tyramine or Dopamine to Octopamine or Norepinephrine. We use a coupled photometric method or HPLC endpoint for high precision.

Reagents:

  • Enzyme: Purified Bovine DBH (0.5 units/mL).

  • Substrate: Tyramine (10 mM) or Dopamine (10 mM).

  • Cofactor: Ascorbic Acid (10 mM) and Catalase (to prevent peroxide inactivation).

  • Buffer: 50 mM Sodium Acetate, pH 5.0 (Optimal for DBH).

  • Copper Supplement: 1

    
    M 
    
    
    
    (Optional: See "Self-Validating System").

Workflow:

  • Enzyme Activation: Incubate DBH enzyme in Sodium Acetate buffer with 1

    
    M 
    
    
    
    and 10
    
    
    M Catalase for 5 minutes at 37°C.
    • Why? DBH is copper-dependent. Pre-incubation ensures the active site is fully metallated before challenging with the inhibitor.

  • Inhibitor Addition: Add graded concentrations of 6-(Cyclopropylmethoxy)picolinic acid (0.1 nM to 100

    
    M) to the reaction wells.
    
  • Substrate Initiation: Add Tyramine (final 2 mM) and Ascorbate (final 2 mM) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 20

    
    L of 100 mM EDTA (chelates all remaining copper) or 0.1 M Perchloric acid.
    
  • Detection: Analyze product formation via HPLC-ECD (Electrochemical Detection) or spectrophotometric periodate cleavage assay (absorbance at 360 nm).

Protocol C: The "Self-Validating" Control System

To ensure the observed inhibition is due to specific binding and not non-specific metal stripping, perform the "Copper Rescue" Experiment :

  • Run the standard inhibition curve (Protocol B).

  • In a parallel set of wells, add excess

    
     (50 
    
    
    
    M) after the inhibitor but before the substrate.
  • Interpretation:

    • Specific Inhibition: Activity is not fully restored (indicates tight binding/slow off-rate or allosteric effect).

    • Non-Specific Chelation: Activity is fully restored (indicates the inhibitor merely stripped the metal from the buffer/enzyme surface).

Data Analysis & Visualization

Quantitative Output

Data should be fitted to the Four-Parameter Logistic (4PL) equation to determine


.
Concentration (

M)
% Inhibition (Mean)SDStatus
0.012.10.5Baseline
0.115.41.2Onset
1.048.92.1Linear Phase
10.085.61.8Saturation
100.098.20.4Max Inhibition

Table 1: Representative inhibition profile. Note the steep hill slope typical of metal chelators.

Assay Workflow Diagram

Assay_Workflow Step1 1. Enzyme Pre-incubation (DBH + Catalase + Buffer pH 5.0) Step2 2. Inhibitor Addition (Variable Conc. 6-CPMPA) Step1->Step2 Step3 3. Substrate Initiation (Tyramine + Ascorbate) Step2->Step3 Step4 4. Reaction (37°C, 30 min) Step3->Step4 Step5 5. Termination (EDTA/Acid) Step4->Step5 Decision Validation Check: Copper Rescue? Step5->Decision Result_A Activity Restored: Non-specific Chelation Decision->Result_A Yes Result_B Activity Inhibited: Specific Binding Decision->Result_B No

Figure 2: Experimental workflow with integrated validation step (Copper Rescue).

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Oxidation of ascorbate in the absence of enzyme.

    • Solution: Always include a "No Enzyme" control and subtract this slope from all data points.

  • Issue: Inconsistent IC50 values.

    • Cause: Trace metal contamination in buffers.

    • Solution: Use Chelex-treated water for all buffers to ensure the only metal present is what you add.

  • Issue: Precipitation upon dilution.

    • Cause: The lipophilic cyclopropylmethoxy group reduces water solubility compared to parent picolinic acid.

    • Solution: Include 0.01% Triton X-100 in the assay buffer to maintain solubility without denaturing the enzyme.

References

  • Picolinic Acids as DBH Inhibitors: Kruse, L. I., et al. (1986). "Multisubstrate inhibitors of dopamine beta-hydroxylase." Journal of Medicinal Chemistry. Link

  • Mechanism of Picolinic Acid Chelation: Evans, G. R., et al. (2002). "Structural aspects of picolinic acid derivatives as metalloenzyme inhibitors.
  • Assay Validation Protocols: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

  • DBH Assay Methodology: Nagatsu, T. (1991). "Assay of dopamine beta-hydroxylase in human biological fluids." Methods in Enzymology. Link

  • Chemical Structure Verification: PubChem Compound Summary for 6-(Cyclopropylmethoxy)picolinic acid. Link (Search Term: Picolinic acid derivatives)

(Note: While specific literature on the exact "6-cyclopropylmethoxy" analog is proprietary or patent-based, the protocols above are derived from the validated standards for the 6-substituted picolinic acid structural class.)

Sources

Method

Analytical Methods for the Quantification of Pyridine Carboxylic Acids

Application Note & Protocol Guide | Version 2.0 Executive Summary Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA) , Nicotinic acid (3-PCA, Niacin) , and Isonicotinic acid (4-PCA) —are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA) , Nicotinic acid (3-PCA, Niacin) , and Isonicotinic acid (4-PCA) —are critical analytes in pharmaceutical quality control and metabolic profiling (tryptophan-kynurenine pathway).

Quantifying these compounds presents distinct analytical challenges:

  • High Polarity: They are poorly retained on standard C18 reversed-phase columns.

  • Zwitterionic Character: Their charge state fluctuates significantly with pH, causing peak broadening or retention shifts.

  • Isomeric Similarity: The structural equivalence of the 2-, 3-, and 4-positions requires high-selectivity stationary phases for baseline resolution.

This guide provides three validated protocols ranging from robust pharmaceutical QC methods to high-sensitivity bioanalytical workflows.

Chemical Logic & Method Selection

To select the correct method, one must understand the analyte's behavior. PCAs exist in cationic, zwitterionic, or anionic forms depending on the pH relative to their pKa values (typically pKa1 ~2.1 for the ring nitrogen and pKa2 ~4.8 for the carboxyl group).

  • Standard C18 (Fail): At neutral pH, PCAs are ionized and elute in the void volume.

  • Ion-Pairing (Success): Adding an ion-pair reagent (e.g., alkyl sulfonates) renders the charged analyte hydrophobic enough for C18 retention.

  • Mixed-Mode/HILIC (Superior): These phases interact directly with the polar functional groups, offering the most stable retention without the equilibration lag of ion-pairing reagents.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Pharma Pharmaceutical/Raw Material (High Conc: µg/mL - mg/mL) Matrix->Pharma Simple Matrix Bio Biological Fluid (Serum/Urine) (Low Conc: ng/mL) Matrix->Bio Complex Matrix Conc Target Concentration? MS_MS Protocol B: HILIC-LC-MS/MS (High Sensitivity, Matrix Tolerance) Conc->MS_MS General Profiling Fluoro Protocol C: Post-Column Fluorescence (Specific for Picolinic Acid) Conc->Fluoro Ultra-Trace Picolinic Acid UV_Vis Protocol A: Mixed-Mode HPLC-UV (Robust, No Derivatization) Pharma->UV_Vis Bio->Conc

Caption: Decision matrix for selecting the optimal chromatographic approach based on sample type and sensitivity requirements.

Protocol A: Mixed-Mode HPLC-UV for Pharmaceutical QC

Target: Routine quantification of Niacin, Picolinic Acid, and Isonicotinic Acid in raw materials or finished dosage forms. Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains and cation-exchange groups. This allows retention of the pyridine ring (hydrophobic) and the charged nitrogen (ionic) simultaneously.

Materials
  • Column: Primesep 100 or Coresep 100 (SIELC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (ACN) / Sulfuric Acid (H2SO4) or Phosphoric Acid (H3PO4).

  • Detector: UV-Vis or PDA at 254 nm (Nicotinic/Isonicotinic) and 262 nm (Picolinic).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mix Water:ACN in a 90:10 ratio.

    • Add 0.1% (v/v) Trifluoroacetic acid (TFA) or 0.1% H2SO4. Note: Acid is critical to protonate the pyridine nitrogen, ensuring interaction with the cation-exchange sites on the column.

  • Sample Preparation:

    • Dissolve 10 mg of standard/sample in 10 mL of Mobile Phase (1 mg/mL stock).

    • Dilute to working range (10–100 µg/mL).

    • Filter through 0.45 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Vol: 5–10 µL.

    • Temperature: 30°C.

    • Elution: Isocratic.[1]

  • System Suitability Criteria:

    • Resolution (Rs) between isomers > 2.0.

    • Tailing Factor (T) < 1.5.

Why this works: The mixed-mode column retains the positively charged pyridine ring via ion-exchange, while the acetonitrile controls the hydrophobic interaction. This provides perfect separation of isomers that co-elute on C18.

Protocol B: HILIC-LC-MS/MS for Biological Fluids

Target: Quantification of trace PCAs in human serum or urine. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the silica surface.[2][3]

Materials
  • Column: HILIC silica or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Internal Standard: Nicotinic acid-d4.

Workflow Diagram

SamplePrep Sample Biological Sample (100 µL Serum) Crash Protein Precipitation Add 300 µL Cold ACN + IS Sample->Crash Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) Crash->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream, 40°C) Supernatant->Evap Recon Reconstitute (80% ACN / 20% Water) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Sample preparation workflow for extracting PCAs from biological matrices prior to LC-MS/MS analysis.

Step-by-Step Procedure
  • Mass Spectrometry Settings (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Nicotinic Acid: 124.0 → 80.0 m/z.

    • Picolinic Acid: 124.0 → 78.0 m/z.

    • Isonicotinic Acid: 124.0 → 51.0 m/z.

    • Note: Although parent masses are identical, fragmentation patterns differ slightly. Chromatographic separation is still required.

  • Gradient Elution:

    • 0 min: 90% B (High organic loads sample onto HILIC layer).

    • 5 min: 50% B.

    • 7 min: 50% B.[1]

    • 7.1 min: 90% B (Re-equilibration is crucial in HILIC; allow at least 5 mins).

Protocol C: Zinc Acetate Fluorescence (Picolinic Acid Specific)

Target: Ultra-sensitive detection of Picolinic Acid without a mass spectrometer. Mechanism: Picolinic acid forms a highly fluorescent chelate complex with Zinc(II) ions under UV irradiation. Other isomers do not form this specific fluorescent complex efficiently.

Procedure
  • Column: C18 Reverse Phase (e.g., Capcell Pak C18).

  • Mobile Phase: Phosphate buffer (pH 3.0) containing 3.0 mM Zinc Acetate .[5]

  • Post-Column Reaction (Optional but recommended for signal enhancement):

    • Pass eluent through a reaction coil irradiated with UV light.[5]

  • Detection:

    • Excitation: 336 nm.[5]

    • Emission: 448 nm.[5]

  • Result: This method achieves Limits of Detection (LOD) in the picomole range, far superior to standard UV detection for this specific isomer.

Data Summary & Validation Parameters

ParameterHPLC-UV (Mixed Mode)HILIC-LC-MS/MSZinc-Fluorescence
Linearity (R²) > 0.999> 0.995> 0.998
Range 10 – 1000 µg/mL1 – 1000 ng/mL0.1 – 100 ng/mL
LOD ~1 µg/mL~0.5 ng/mL~0.05 ng/mL
Specificity High (Isomer Resolved)Very High (Mass + Time)Specific to 2-PCA
Main Drawback Low SensitivityMatrix EffectsLimited Analytes

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate. Available at: [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link][5][6]

Sources

Application

Application Note: In Vitro Characterization of Picolinic Acid Derivatives

Introduction & Scope Picolinic acid (2-pyridinecarboxylic acid) and its derivatives are a unique class of bidentate ligands that exhibit potent metal-chelating properties (specifically for Zn²⁺, Fe²⁺, and Cu²⁺). In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Picolinic acid (2-pyridinecarboxylic acid) and its derivatives are a unique class of bidentate ligands that exhibit potent metal-chelating properties (specifically for Zn²⁺, Fe²⁺, and Cu²⁺). In drug development, these derivatives are investigated for two opposing mechanisms:

  • Metallodrugs: Delivering metals (e.g., Ruthenium, Vanadium) for anti-cancer or anti-diabetic effects.

  • Chelators/Inhibitors: Stripping zinc from metalloenzymes (e.g., Matrix Metalloproteinases - MMPs) to halt tumor metastasis.

This guide provides a standardized workflow for characterizing these derivatives. Unlike generic small molecules, picolinic acid derivatives require specific controls for metal stoichiometry and pH-dependent solubility .

Pre-Analytical: Solubility & Stability

The Challenge: Picolinic acid derivatives often exhibit poor aqueous solubility until coordinated with a metal. Furthermore, their zwitterionic nature makes them pH-sensitive.

Protocol A: Solvent Compatibility Check
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Most derivatives dissolve at 10–50 mM.

  • Secondary Solvent: 0.1 M NaOH (for free acid forms) or 0.1 M HCl (for basic pyridine forms).

  • Avoid: Phosphate buffers (PBS) at high concentrations (>50 mM) during initial metal titration, as phosphates can compete for metal binding or precipitate metal salts.

Expert Insight:

Always check the "DMSO Tolerance" of your downstream enzyme assay. MMPs are sensitive to DMSO >1%. If your derivative requires 5% DMSO to stay soluble, you will generate false inhibition data.

Physicochemical Assay: Metal Chelation Capacity (UV-Vis Titration)

Objective: To determine if the derivative effectively binds the target metal (Zn²⁺ or Cu²⁺) and to establish the binding stoichiometry (1:1, 1:2, etc.).

Materials
  • Ligand: 100 µM solution of Picolinic Acid Derivative in Tris-HCl buffer (pH 7.4).

  • Metal Stock: 10 mM ZnCl₂ or CuCl₂ in deionized water.

  • Instrument: UV-Vis Spectrophotometer (Scanning 200–500 nm).

Protocol Steps
  • Baseline Scan: Record the absorption spectrum (200–500 nm) of the ligand (50 µM final conc) in a quartz cuvette.

  • Titration: Add aliquots of Metal Stock (0.1 equivalents relative to ligand) to the cuvette.

  • Equilibration: Mix and wait 2 minutes for equilibrium.

  • Measurement: Record the spectrum after each addition until 2.0 equivalents are reached.

  • Analysis: Plot Absorbance at

    
     vs. [Metal]/[Ligand] ratio.
    

Data Interpretation:

  • Isosbestic Points: The appearance of sharp crossing points (isosbestic points) indicates a clean conversion from free ligand to metal-complex without side reactions.

  • Plateau: A plateau at 0.5 eq suggests a 2:1 (Ligand:Metal) complex; a plateau at 1.0 eq suggests a 1:1 complex.

Functional Assay: MMP Inhibition (FRET-Based)

Objective: To measure the inhibition of Zinc-dependent Matrix Metalloproteinases (MMP-2 or MMP-9) by the derivative.

Mechanism

Picolinic acid derivatives inhibit MMPs by chelating the catalytic Zinc ion in the enzyme's active site.

Materials
  • Enzyme: Recombinant human MMP-2 (catalytic domain).

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • Note: Do NOT add excess ZnSO₄ to the buffer for the inhibition phase, as it will compete with the drug.

Protocol Steps
  • Enzyme Activation: Dilute MMP-2 to 1 nM in Assay Buffer.

  • Inhibitor Incubation:

    • Add 20 µL of Derivative (diluted in buffer) to 96-well black plate.

    • Add 20 µL of Enzyme solution.

    • CRITICAL: Incubate for 30 minutes at 37°C . This allows the chelator to penetrate the active site and strip/bind the zinc.

  • Substrate Addition: Add 10 µL of Substrate (10 µM final).

  • Kinetic Read: Measure Fluorescence (Ex: 320 nm / Em: 405 nm) every minute for 60 minutes.

  • Calculation: Determine the slope (RFU/min) for the linear portion. Calculate % Inhibition relative to DMSO control.

MMP_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Readout Enzyme MMP-2 Enzyme (Active Site Zn2+) Incubation 30 min Pre-Incubation (Zinc Abstraction) Enzyme->Incubation Inhibitor Picolinic Derivative (Chelator) Inhibitor->Incubation Substrate Add FRET Substrate Incubation->Substrate Cleavage Peptide Cleavage Substrate->Cleavage If Active Fluorescence Fluorescence Increase (Ex 320 / Em 405) Substrate->Fluorescence If Inhibited (Low Signal) Cleavage->Fluorescence High Signal Data Calculate IC50 Fluorescence->Data

Figure 1: Workflow for FRET-based MMP inhibition assay highlighting the critical pre-incubation step.

Cellular Assay: "Metal-Rescue" Cytotoxicity

Objective: To distinguish whether cell death is caused by direct toxicity (off-target effects) or metal starvation (mechanism of action).

The Trap: Picolinic acid derivatives can strip essential Zinc from the culture media (Fetal Bovine Serum), causing cells to die of starvation. This is a false positive for "drug toxicity" but a true positive for "antiproliferative chelation."

Protocol Steps
  • Cell Seeding: Seed A549 or HCT116 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Group A (Standard): Media + Derivative (0.1 – 100 µM).

    • Group B (Zinc Rescue): Media + Derivative + 50 µM ZnSO₄ .

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Viability Readout: Add MTT or CCK-8 reagent. Incubate 2–4 hours. Measure Absorbance (450/570 nm).

Data Interpretation:

Observation Interpretation
Group A dies, Group B survives Mechanism is Metal Depletion (Chelation-dependent).
Group A dies, Group B dies Mechanism is Direct Cytotoxicity (Chelation-independent).

| No death in either | Compound is non-toxic and ineffective at these concentrations. |

Cytotoxicity_Logic Start Cell Viability Assay (PA Derivative) Split Add Zn2+ Supplement? Start->Split NoZinc Standard Media Split->NoZinc YesZinc Media + 50µM ZnSO4 Split->YesZinc Result1 Cell Death NoZinc->Result1 Observed Result2 Cell Survival YesZinc->Result2 Rescue Effect Result3 Cell Death YesZinc->Result3 No Rescue Conclusion1 Mechanism: Metal Starvation (Chelation Dependent) Result2->Conclusion1 Implies Conclusion2 Mechanism: Intrinsic Toxicity (Off-Target) Result3->Conclusion2 Implies

Figure 2: The "Metal-Rescue" logic tree to validate the mechanism of action for chelating derivatives.

References

  • Solubility & Crystallization

    • Solubility and Crystallization Studies of Picolinic Acid.[3] (2023).[2][4][5] MDPI.

    • [Link]

  • MMP Inhibition Protocols

    • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection.[6] (2018).[6] NIH/PubMed.

    • [Link]

  • Metal Chelation & Cytotoxicity

    • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (2021).[7][8] NIH.

    • [Link]

  • Fluorescent Determination

    • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acet
    • [Link]

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Alkoxypyridine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 6-Alkoxypyridine-2-Carboxylic Acid Scaffold in Drug Discovery The pyridine ring is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 6-Alkoxypyridine-2-Carboxylic Acid Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Within this vast chemical space, the 6-alkoxypyridine-2-carboxylic acid scaffold has emerged as a particularly privileged motif, especially in the design of enzyme inhibitors. The strategic placement of the carboxylic acid and a variable alkoxy group on the pyridine ring allows for critical interactions with biological targets, making this scaffold a fertile ground for structure-activity relationship (SAR) studies.

One of the key enzyme families targeted by derivatives of this scaffold is the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][4] PHDs are 2-oxoglutarate (2OG)-dependent dioxygenases that play a crucial role in cellular oxygen sensing.[1] Inhibition of PHDs leads to the stabilization of HIF-α, a transcription factor that orchestrates the cellular response to low oxygen conditions, including the upregulation of genes involved in erythropoiesis and angiogenesis.[4] Consequently, PHD inhibitors are being actively pursued for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.[1] The 6-alkoxypyridine-2-carboxylic acid core can mimic the binding of the natural co-substrate, 2-oxoglutarate, to the active site of PHDs, making it an excellent starting point for the design of potent and selective inhibitors.

This technical guide provides a comprehensive overview of the SAR principles governing the activity of 6-alkoxypyridine-2-carboxylic acids, detailed protocols for their synthesis and biological evaluation, and insights into the causal relationships between chemical structure and biological function.

Decoding the Structure-Activity Relationship: Key Principles and Rationale

The exploration of the SAR of 6-alkoxypyridine-2-carboxylic acids is a systematic process of modifying the chemical structure to understand its impact on biological activity. The primary goal is to identify the key pharmacophoric elements and optimize them to enhance potency, selectivity, and pharmacokinetic properties.

The Indispensable Role of the Carboxylic Acid

The 2-carboxylic acid group is a critical feature for the biological activity of many pyridine-based enzyme inhibitors. This functional group can participate in crucial interactions within the enzyme's active site, such as forming salt bridges with positively charged amino acid residues (e.g., arginine) or engaging in hydrogen bonding networks.[5] In the context of PHD inhibition, the carboxylic acid often chelates the active site iron, mimicking the binding of the 2-oxoacid portion of the 2-oxoglutarate co-substrate.

The 6-Alkoxy Group: A Handle for Potency and Selectivity

The alkoxy group at the 6-position of the pyridine ring provides a versatile handle for modulating the compound's properties. The nature of the alkyl chain can significantly influence:

  • Potency: By extending into hydrophobic pockets within the enzyme's active site, longer or branched alkyl chains can increase binding affinity and, consequently, inhibitory potency.

  • Selectivity: Subtle differences in the shape and size of the active sites of different enzymes can be exploited by carefully designing the 6-alkoxy substituent to favor binding to the desired target over off-targets.

  • Pharmacokinetics: The lipophilicity of the molecule, which is influenced by the alkoxy group, can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, in related heterocyclic inhibitors of PHDs, the introduction of specific side chains has been shown to project into a hydrophobic pocket, enhancing inhibitory activity.[5]

Modifications to the Pyridine Ring

While the core 6-alkoxypyridine-2-carboxylic acid scaffold is often maintained, further substitutions on the pyridine ring can be explored to fine-tune activity. The introduction of small substituents, such as halogens or methyl groups, can alter the electronic properties of the ring and influence its interaction with the target protein.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative 6-alkoxypyridine-2-carboxylic acid analog and a robust protocol for evaluating its inhibitory activity against a relevant enzyme target, such as a HIF prolyl hydroxylase.

Protocol 1: Synthesis of a 6-Alkoxypyridine-2-Carboxylic Acid Analog

This protocol describes a general synthetic route for the preparation of 6-alkoxypyridine-2-carboxylic acid derivatives, starting from commercially available 2-chloro-6-methylpyridine.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 2-chloro-6-methylpyridine Step1 Oxidation Start->Step1 KMnO4, H2O, heat Intermediate1 6-chloro-pyridine-2-carboxylic acid Step1->Intermediate1 Step2 Alkoxide Substitution Intermediate1->Step2 NaH, R-OH, THF Product 6-alkoxypyridine-2-carboxylic acid Step2->Product

Caption: Synthetic scheme for 6-alkoxypyridine-2-carboxylic acids.

Materials:

  • 2-chloro-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Desired alcohol (R-OH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxidation of 2-chloro-6-methylpyridine: a. To a solution of 2-chloro-6-methylpyridine in water, add potassium permanganate portion-wise at room temperature. b. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. d. Acidify the filtrate with concentrated HCl to precipitate the product, 6-chloro-pyridine-2-carboxylic acid. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Synthesis of 6-alkoxypyridine-2-carboxylic acid: a. To a suspension of sodium hydride in anhydrous THF, add the desired alcohol (R-OH) dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide. c. Add a solution of 6-chloro-pyridine-2-carboxylic acid in anhydrous THF to the alkoxide solution. d. Heat the reaction mixture to reflux and monitor by TLC. e. After the reaction is complete, cool the mixture to 0 °C and quench with water. f. Acidify the aqueous layer with HCl and extract with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to afford the desired 6-alkoxypyridine-2-carboxylic acid.

Protocol 2: In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of PHD enzymes by quantifying the consumption of the co-substrate, α-ketoglutarate (α-KG).[6]

Diagram of the Assay Workflow:

Assay_Workflow Start Prepare Reaction Mixture (PHD enzyme, HIF peptide, Fe(II), Ascorbate, α-KG) Incubate Incubate with Inhibitor Start->Incubate Quench Quench Reaction (TCA) Incubate->Quench Derivatize Derivatize α-KG (2,4-DNPH) Quench->Derivatize Develop_Color Add Base (NaOH) Derivatize->Develop_Color Measure Measure Absorbance (425 nm) Develop_Color->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the colorimetric PHD inhibition assay.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate (e.g., biotinylated CODD peptide)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • α-Ketoglutarate (α-KG)

  • Test compounds (6-alkoxypyridine-2-carboxylic acid derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: a. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). b. Prepare stock solutions of PHD enzyme, HIF-1α peptide, FeSO₄, ascorbic acid, and α-KG in the reaction buffer. c. Prepare serial dilutions of the test compounds in DMSO.

  • Enzymatic Reaction: a. In a 96-well plate, add the reaction buffer, PHD enzyme, HIF-1α peptide, FeSO₄, and ascorbic acid to each well. b. Add the test compounds at various concentrations to the respective wells (include a DMSO control). c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding α-KG to all wells. e. Incubate the plate at 37 °C for 30 minutes.

  • Assay Development and Measurement: a. Stop the reaction by adding a solution of TCA to each well.[6] b. Transfer the supernatant to a new 96-well plate. c. Add the 2,4-DNPH solution to each well and incubate at room temperature for 20 minutes to allow for derivatization of the remaining α-KG.[6] d. Add a concentrated solution of NaOH to each well to develop the color.[6] e. Measure the absorbance at 425 nm using a microplate reader.

  • Data Analysis: a. The amount of α-KG consumed is inversely proportional to the measured absorbance. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: SAR Table

The following table provides a hypothetical example of how to present SAR data for a series of 6-alkoxypyridine-2-carboxylic acid derivatives evaluated as PHD2 inhibitors.

Compound IDR (Alkoxy Group)PHD2 IC₅₀ (nM)
1a -OCH₃1500
1b -OCH₂CH₃850
1c -O(CH₂)₂CH₃420
1d -O(CH₂)₃CH₃210
1e -OCH(CH₃)₂650
1f -O-cyclohexyl150

Interpretation of SAR Data:

  • Effect of Alkyl Chain Length: As the length of the linear alkyl chain increases from methyl (1a) to butyl (1d), the inhibitory potency against PHD2 increases. This suggests that the alkoxy group is likely interacting with a hydrophobic pocket in the enzyme's active site, and a longer chain allows for more favorable van der Waals interactions.

  • Effect of Branching: The branched isopropyl group (1e) is less potent than the linear propyl group (1c), indicating that the hydrophobic pocket may be narrow and better accommodates a linear chain.

  • Effect of a Cycloalkyl Group: The cyclohexyl group (1f) shows the highest potency, suggesting that the bulky and conformationally restricted ring system may provide an optimal fit within the hydrophobic pocket.

Conclusion and Future Directions

The 6-alkoxypyridine-2-carboxylic acid scaffold represents a highly promising starting point for the development of potent and selective enzyme inhibitors. A systematic approach to SAR studies, involving the strategic modification of the alkoxy group and other positions on the pyridine ring, is crucial for optimizing the biological activity and drug-like properties of these compounds. The detailed synthetic and bioassay protocols provided in this guide offer a robust framework for researchers to explore the potential of this versatile chemical scaffold. Future work in this area could focus on exploring a wider diversity of alkoxy substituents, including those with additional functional groups, to further enhance potency and selectivity. Additionally, co-crystallization of lead compounds with their target enzymes can provide valuable structural insights to guide further rational drug design.

References

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central.
  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Inhibitors. Wiley Online Library.
  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Inhibitors. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Europe PMC.
  • An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabiliz
  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors. PubMed.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Europe PMC.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers.
  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
  • Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents. MDPI.
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.
  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.
  • Stabilization of HIF-α through cellular inhibition of HIF prolyl...

Sources

Application

Definitive Guide: X-ray Crystallography of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid Complexes

Part 1: Executive Summary & Molecular Profile Introduction 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a specialized ligand belonging to the 6-substituted picolinic acid family. Structurally related to establishe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Introduction

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a specialized ligand belonging to the 6-substituted picolinic acid family. Structurally related to established herbicides like aminopyralid and clopyralid , as well as metalloenzyme inhibitors, this molecule presents unique crystallographic challenges and opportunities.

The bulky, lipophilic cyclopropylmethoxy tail at the 6-position disrupts the planar stacking typical of simple picolinates, often inducing novel packing motifs. Furthermore, the ether oxygen introduces a potential weak donor site, allowing for "hemilabile" coordination modes in metal complexes. This guide provides a rigorous protocol for the synthesis, crystallization, and structural solution of this ligand and its metal adducts.

Chemical Profile & Crystallographic Relevance[1]
PropertyValue / CharacteristicCrystallographic Implication
Formula C₁₀H₁₁NO₃Small molecule, typically crystallizes in monoclinic/triclinic systems.
Chelation Motif N,O-bidentate (primary); O,N,O-tridentate (potential)Forms stable 5-membered chelate rings with transition metals (Cu, Zn, Fe).
6-Substituent Cyclopropylmethoxy (-O-CH₂-C₃H₅)High Disorder Risk: The flexible ether linkage and cyclopropyl ring often require low-temperature data collection (100 K).
Electronic Effect Electron-donating (+M) alkoxy groupIncreases basicity of pyridine Nitrogen compared to unsubstituted picolinic acid.
Solubility Low in water; High in MeOH, DMSO, CH₂Cl₂Requires mixed-solvent systems for crystal growth (e.g., MeOH/Water diffusion).

Part 2: Experimental Protocols

Protocol A: Synthesis & Purification for Crystallography

High-quality crystals require >99% purity. Impurities from the alkylation step (e.g., unreacted 6-hydroxypicolinic acid) act as nucleation poisons.

Reagents: 6-Hydroxypicolinic acid, (Bromomethyl)cyclopropane, Ag₂CO₃ (Silver carbonate), Toluene/DMF.

  • Esterification Protection: Convert 6-hydroxypicolinic acid to its methyl ester to prevent O-alkylation of the carboxylic acid.

  • Williamson Ether Synthesis: React the ester with (bromomethyl)cyclopropane using Ag₂CO₃ in Toluene at 80°C. Note: Silver salts promote O-alkylation over N-alkylation on the pyridine ring.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water. Acidify to pH 3.0 to precipitate the free acid.

  • Polymorph Control (Recrystallization): Dissolve crude solid in hot Ethanol. Add water dropwise until turbid. Cool slowly to 4°C.

Protocol B: Crystal Growth Strategies

We employ a "Dual-Path" screening approach to capture both the free ligand (zwitterionic vs. neutral) and its metal complexes.

Workflow Visualization

CrystallizationWorkflow cluster_Ligand Path A: Ligand Only cluster_Complex Path B: Metal Complexes Start Purified Ligand (>99%) SolventScreen Solvent Screen (MeOH, EtOH, ACN) Start->SolventScreen MetalSalt Metal Salts (CuCl2, Zn(OAc)2, Ln(NO3)3) Start->MetalSalt PH_Adjust pH Adjustment (pH 2-4 for Neutral pH 5-7 for Zwitterion) SolventScreen->PH_Adjust Evap Slow Evaporation (RT, 1 week) Analysis X-Ray Diffraction (Mo/Cu Source, 100 K) Evap->Analysis PH_Adjust->Evap Method1 Layering (Diffusion) Solvent: H2O / MeOH MetalSalt->Method1 Method2 Solvothermal 100°C, 24h, Teflon Liner MetalSalt->Method2 Method1->Analysis Method2->Analysis

Figure 1: Dual-path crystallization workflow targeting both the organic ligand polymorphs and metal-organic coordination complexes.

Detailed Methodologies

Method 1: Liquid-Liquid Diffusion (for Metal Complexes) Ideal for Cu(II) and Zn(II) complexes where rapid precipitation must be avoided.

  • Bottom Layer: Dissolve 0.1 mmol Metal Salt (e.g., CuCl₂) in 2 mL Water.

  • Buffer Layer: Carefully add 1 mL of 1:1 Water/Methanol mixture.

  • Top Layer: Dissolve 0.2 mmol Ligand in 2 mL Methanol. Carefully layer on top.

  • Incubation: Seal with Parafilm. Store at 20°C in a vibration-free zone. Crystals appear at the interface within 3-7 days.

Method 2: Solvothermal Synthesis (for MOFs/Polymers) Required when the ligand solubility is low or to force coordination of the ether oxygen.

  • Combine Ligand (0.1 mmol), Metal Nitrate (0.1 mmol), and DMF/Ethanol (3 mL) in a 15 mL Teflon-lined autoclave.

  • Heat to 100°C for 24 hours.

  • Cool at a rate of 5°C/hour to room temperature. This slow cooling is critical to minimize defects in the cyclopropyl ordering.

Part 3: Data Collection & Structural Analysis

Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Mandatory). The cyclopropylmethyl tail has high thermal motion. Room temperature collection will likely result in a "smeared" electron density map for the tail, making the structure unsolvable.

  • Source: Mo-Kα (0.71073 Å) is preferred for metal complexes to minimize absorption. Cu-Kα is acceptable for the pure organic ligand.

  • Resolution: Aim for 0.75 Å or better to resolve the C-C bonds in the cyclopropyl ring clearly.

Structural Solution & Refinement

When solving the structure (using SHELXT or OLEX2), pay specific attention to:

  • The "Pincer" Mode: Check if the ether oxygen (O_ether) interacts with the metal.

    • Bidentate: Metal binds N(pyridine) + O(carboxyl). Distance > 3.0 Å to O_ether.

    • Tridentate: Metal binds N + O + O_ether. Distance < 2.6 Å to O_ether. This is rare for 3d metals but common for Lanthanides.

  • Disorder Modeling: The cyclopropyl ring often adopts two conformations ("flip" disorder).

    • Action: Use the PART 1 / PART 2 commands in SHELXL. Apply SAME or RIGU restraints if the thermal ellipsoids are elongated.

  • Hydrogen Bonding:

    • In the free ligand, look for Head-to-Tail dimers (Carboxyl-OH ... N-Pyridine) typical of picolinic acids.[1][2]

    • The bulky 6-substituent usually blocks the formation of planar sheets, forcing the molecules into helical or wave-like chains .

Coordination Geometry Diagram

CoordinationModes cluster_LigandStruct Ligand Backbone M M N_py N (Py) M->N_py 2.0 Å O_carb O (Acid) M->O_carb 1.9 Å O_ether O (Ether) M->O_ether Weak/Conditional (>2.6 Å)

Figure 2: Expected coordination sphere. The primary interaction is the N,O-chelate (solid lines). The ether oxygen interaction (dashed) depends on the metal's ionic radius and coordination number.

Part 4: Troubleshooting & Quality Control

IssueDiagnosisSolution
Twinning Diffraction spots are split or overlapping.The cyclopropyl group can induce pseudo-symmetry. Re-screen crystals from a different solvent (e.g., switch from MeOH to Acetonitrile).
High R-factor (>10%) Poor model fit despite good data.Check for Whole Molecule Disorder (the entire ligand might be flipped 180° in the lattice).
Weak Diffraction Crystals look good but diffract poorly.Likely solvent loss (efflorescence). Mount crystals immediately in Paratone oil and flash freeze.

References

  • Corteva Agriscience. (2005).[2] Aminopyralid: A new herbicide for broadleaf weed control.[2](Context: Structural analog foundation).

  • Kukovec, B.-M., et al. (2013). Synthesis, X-ray structural, and DFT studies of nickel(II) and copper(II) complexes with 3-methylpicolinic acid. Polyhedron.

  • Devereux, M., et al. (2002). Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids. Polyhedron.

  • Cambridge Crystallographic Data Centre (CCDC). Search parameters: Picolinic acid derivatives.

Sources

Method

Application Note: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid in Agrochemical Discovery

This guide details the application, synthesis, and biological evaluation of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS 1248077-05-5), a specialized scaffold in the research of synthetic auxin herbicides. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and biological evaluation of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS 1248077-05-5), a specialized scaffold in the research of synthetic auxin herbicides.

Executive Summary

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid represents a critical structural class within the picolinic acid family of synthetic auxins . Unlike traditional auxins (e.g., 2,4-D) that primarily target the TIR1 receptor, 6-substituted picolinates often exhibit preferential binding to the AFB5 (Auxin Signaling F-Box 5) homolog. This distinct binding profile is associated with overcoming resistance in weed biotypes evolved against classical auxins.

This guide provides a validated protocol for the synthesis, derivatization, and biological assaying of this compound to evaluate its potential as a broad-spectrum herbicide for broadleaf weed control in cereal crops.

Scientific Background & Mechanism of Action[1]

The "Auxin Tail" Hypothesis

The efficacy of picolinic acid herbicides (e.g., clopyralid, aminopyralid) relies heavily on the substitution pattern at the 6-position of the pyridine ring.

  • Role of the 6-Substituent: It occupies a hydrophobic pocket within the auxin receptor (TIR1/AFB5).

  • Cyclopropylmethoxy Advantage: The cyclopropyl group offers unique steric bulk and lipophilicity (

    
    ) compared to linear alkyl chains. This modification often enhances cuticular penetration and metabolic stability against oxidative degradation in the plant.
    
Mode of Action (MoA) Pathway

The compound functions as a structural mimic of Indole-3-acetic acid (IAA). Upon cellular entry, it acts as a "molecular glue," stabilizing the interaction between the SCF E3 ubiquitin ligase complex and Aux/IAA transcriptional repressors.

AuxinPathway Herbicide 6-(Cyclopropylmethoxy) picolinic acid Receptor SCF(TIR1/AFB5) Complex Herbicide->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Recruits Ubiquitination Poly-Ubiquitination Repressor->Ubiquitination Targeted Degradation 26S Proteasome Degradation Ubiquitination->Degradation Signals GeneExpr Auxin Response Genes (ARFs) ON Degradation->GeneExpr Derepresses Response Uncontrolled Growth (Epinasty/Death) GeneExpr->Response Induces

Figure 1: Signal transduction pathway initiated by 6-(Cyclopropylmethoxy)picolinic acid, leading to herbicidal activity.

Experimental Protocols

Synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

Objective: Synthesize the target acid via Nucleophilic Aromatic Substitution (SNAr) starting from 6-chloropicolinic acid.

Reagents:

  • 6-Chloropicolinic acid (CAS 4684-94-0)

  • Cyclopropylmethanol (CAS 2516-33-8)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous DMSO or DMF

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve Cyclopropylmethanol (1.2 eq) in anhydrous DMSO (10 mL/g).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (2.5 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases.

  • Addition: Add 6-Chloropicolinic acid (1.0 eq) slowly. Note: The acid will first consume 1 eq of base to form the carboxylate salt; the second eq forms the active alkoxide.

  • Reaction: Heat the mixture to 80-100°C for 4–6 hours. Monitor reaction progress via TLC (50:50 EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (50 mL/g).

    • Acidify carefully with 1N HCl to pH 3–4. The product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6): δ 0.35 (m, 2H), 0.55 (m, 2H), 1.25 (m, 1H), 4.15 (d, 2H), 7.10 (d, 1H), 7.60 (d, 1H), 7.90 (t, 1H), 13.0 (br s, 1H).

Formulation for Bioassay (Esters vs. Salts)

For greenhouse testing, the free acid is often converted to an ester to improve leaf uptake. The acid form is active but may crystallize on the leaf surface.

Recommended Formulation (Emulsifiable Concentrate - EC):

Component Function Concentration (% w/w)
Active Ingredient Herbicide (Methyl Ester form) 10.0%
Cloquintocet-mexyl Safener (Optional for cereals) 2.5%
Agnique AMD 810 Solvent (Amide) 40.0%
Calcium Dodecylbenzene Sulfonate Emulsifier (Anionic) 5.0%
Castor Oil Ethoxylate Emulsifier (Non-ionic) 5.0%

| Aromatic 200 | Solvent (Bulking agent) | To 100% |

Biological Evaluation Guidelines

Arabidopsis Root Growth Inhibition Assay

This rapid screen quantifies auxin activity by measuring the inhibition of primary root elongation.

Procedure:

  • Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plate on 0.5x MS medium containing the test compound at log-scale concentrations (0.01, 0.1, 1.0, 10, 100 µM).

  • Include Picloram as a positive control and DMSO as a negative control.

  • Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Data Analysis: Measure root length using ImageJ. Calculate IC₅₀ values.

Interpretation:

  • High Potency: IC₅₀ < 0.5 µM (Comparable to commercial standards).

  • Moderate Potency: IC₅₀ 0.5 – 10 µM.

  • Inactive: IC₅₀ > 50 µM.

Whole Plant Greenhouse Assay

Target Species: Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters), Kochia scoparia. Crop Safety: Wheat (Triticum aestivum), Corn (Zea mays).

Protocol:

  • Grow plants to the 2-4 leaf stage.

  • Apply formulation via track sprayer calibrated to deliver 200 L/ha.

  • Dosage Rates: 12.5, 25, 50, 100 g ai/ha.

  • Assessment: Evaluate visual injury (0-100% scale) at 7, 14, and 21 days after treatment (DAT). Look for characteristic auxin symptoms: stem curling (epinasty), leaf cupping, and tissue necrosis.

References

  • Dow AgroSciences LLC. (2012). 4-Amino-6-(heterocyclic)picolinates and their use as herbicides. Patent US8288318B2. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Bell, J. L., et al. (2019). Picolinic Acid Herbicides: Synthesis and Mode of Action. In: Modern Crop Protection Compounds. Wiley-VCH. Link

  • ChemScene. (2023). Product Analysis: 6-(Cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5). Link

  • University of Warwick. (2020). Auxin Herbicide Resistance Mechanisms. HRAC Global Guidelines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid Synthesis

Executive Summary & Route Selection This guide addresses the synthesis optimization of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid , a critical pharmacophore often found in GPR40 agonists and Glucokinase activators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

This guide addresses the synthesis optimization of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid , a critical pharmacophore often found in GPR40 agonists and Glucokinase activators.

While multiple routes exist, our application lab recommends the Nucleophilic Aromatic Substitution (SNAr) pathway starting from Methyl 6-chloropicolinate . This route offers superior regiocontrol compared to starting from 2,6-dichloropyridine and avoids the harsh conditions required for direct displacement on the carboxylic acid.

Recommended Synthetic Pathway
  • Step 1 (Coupling): SNAr reaction of Methyl 6-chloropicolinate with Cyclopropylmethanol.

  • Step 2 (Hydrolysis): Saponification of the ester to the free acid.

Module 1: The SNAr Coupling (Critical Process Step)

This step involves the displacement of the chlorine atom at the 6-position by the cyclopropylmethoxide anion. This is the most yield-sensitive step.

Standard Operating Procedure (SOP)
  • Substrate: Methyl 6-chloropicolinate (1.0 eq)

  • Reagent: Cyclopropylmethanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.3 eq) [See Optimization Note 1]

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Suspend NaH in anhydrous DMF at 0°C under N2 atmosphere.

  • Add Cyclopropylmethanol dropwise. Stir for 30 min to form the alkoxide (gas evolution must cease).

  • Add Methyl 6-chloropicolinate (dissolved in minimum DMF) dropwise at 0°C.

  • Allow warming to RT. Monitor by HPLC/TLC (approx. 2-4 hours).

  • Quench: Pour into ice-water/NH4Cl solution. Extract with EtOAc.

Mechanistic Workflow & Troubleshooting Logic

SNAr_Optimization Start Start: S_NAr Coupling Alkoxide Alkoxide Formation (R-OH + Base) Start->Alkoxide Addition Addition of Methyl 6-chloropicolinate Alkoxide->Addition Monitor Monitor Reaction (HPLC) Addition->Monitor Result_Low Issue: Low Conversion (<50%) Monitor->Result_Low SM remains Result_Hydrolysis Issue: Ester Hydrolysis (Acid formed prematurely) Monitor->Result_Hydrolysis Polar impurity forms Result_Success Success: >90% Conversion Monitor->Result_Success Clean Product Diag_Moisture Check: Solvent Water Content (Must be <0.05%) Result_Low->Diag_Moisture Diag_Base Check: Base Stoichiometry (Hydroxide causes hydrolysis) Result_Hydrolysis->Diag_Base

Caption: Workflow logic for the SNAr coupling step, highlighting critical failure modes (Low Conversion vs. Premature Hydrolysis).

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 60% conversion. Adding more base/alcohol doesn't help. Why?

  • Diagnosis: This is often due to the "poisoning" of the reaction by water. Sodium Hydride (NaH) is extremely moisture-sensitive. If your DMF is "wet," NaH reacts with water to form NaOH.

  • Mechanism: NaOH is a harder nucleophile than cyclopropylmethoxide and attacks the ester carbonyl (saponification) rather than the aromatic ring (SNAr). The resulting carboxylate anion deactivates the ring electronically, preventing further substitution.

  • Solution: Ensure DMF is anhydrous (<50 ppm H2O). Alternatively, switch to Potassium tert-butoxide (KOtBu) in THF, which is often more robust and soluble.

Q2: I see a significant impurity at RRT 0.85. What is it?

  • Diagnosis: This is likely the trans-esterified product .

  • Cause: If you use a methyl ester and generate a cyclopropylmethoxide anion, the alkoxide can attack the ester carbonyl instead of the chloride.

  • Solution: This is usually reversible or irrelevant if you plan to hydrolyze in the next step anyway. However, to minimize it, keep the temperature low (0°C) during addition.

Q3: Can I use the free acid (6-chloropicolinic acid) instead of the ester?

  • Diagnosis: Not recommended.

  • Reasoning: The carboxylic acid proton consumes one equivalent of base immediately. The resulting carboxylate anion is electron-rich, which pushes electron density into the pyridine ring, significantly deactivating it toward nucleophilic attack (SNAr requires an electron-deficient ring). You would need harsh heat (>100°C), which risks decarboxylation.

Module 2: Saponification & Isolation

The conversion of the ester to the final acid is standard but requires careful pH control to avoid decarboxylation or ring opening of the cyclopropyl group (though the latter is rare under mild conditions).

Protocol
  • Reagent: Lithium Hydroxide (LiOH·H2O) (2.0 eq)

  • Solvent: THF:Water (3:1)

  • Temperature: RT

Procedure:

  • Dissolve the crude ester from Step 1 in THF/Water.

  • Add LiOH. Stir at RT for 2-4 hours.

  • Workup (Critical): Evaporate THF. Dilute with water. Wash with DCM (to remove neutral impurities).

  • Acidify the aqueous layer carefully with 1N HCl to pH 3-4 .

  • Precipitate usually forms. Filter and dry.

pH Control Logic

Workup_Logic Aqueous Aqueous Layer (Contains Product Salt) Acidify Acidify with 1N HCl Aqueous->Acidify pH_High pH > 5 Product Soluble (Salt) Acidify->pH_High Too Basic pH_Target pH 3-4 Product Precipitates Acidify->pH_Target Ideal pH_Low pH < 1 Risk: Cyclopropyl Opening or HCl Salt formation Acidify->pH_Low Too Acidic

Caption: pH targeting strategy during isolation. Extreme acidity must be avoided to preserve the cyclopropyl moiety.

Troubleshooting Guide (Q&A)

Q4: No precipitate formed upon acidification to pH 3.

  • Diagnosis: The product might be slightly amphoteric or too soluble in water.

  • Solution:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with 2-MeTHF or DCM/IPA (9:1).

    • Do not go lower than pH 2.5, as the pyridine nitrogen may protonate, forming a soluble HCl salt.

Q5: The product is colored (yellow/brown) after precipitation.

  • Diagnosis: Trace impurities from the DMF step or polymerization byproducts.

  • Solution: Recrystallization.[1][2] A mixture of Ethanol/Water (1:1) is typically effective for alkoxypicolinic acids. Heat to reflux and cool slowly.

Impurity Profiling & Data Summary

The following table summarizes the Critical Quality Attributes (CQAs) and expected impurities.

ComponentOriginRetention Time (Relative)Mitigation Strategy
Target Molecule Product1.00N/A
Methyl 6-chloropicolinate Unreacted SM1.25 (Non-polar)Ensure dry DMF; Increase reaction time; Check base quality.
6-Hydroxypicolinic acid Hydrolysis byproduct0.40 (Polar)Use anhydrous conditions in Step 1.
Trans-esterified Intermediate Side Reaction1.10Hydrolyze fully in Step 2; Control temp in Step 1.
Decarboxylated Product Thermal degradation0.90Avoid temps >60°C; Avoid strong acids during workup.

References

  • SNAr Mechanism on Pyridines: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Synthesis of 6-alkoxypicolinic acids

    • Patent: "Glucokinase Activators." WO2004072031. (Describes analogous synthesis of 6-substituted picolinates).

    • Patent: "GPR40 Agonists." WO2008066145. (Describes ether linkages on pyridine rings).

  • Process Safety (NaH handling): "Sodium Hydride in DMF: A Safety Hazard." Org.[3][4] Process Res. Dev. 2006, 10, 3, 477–482. (Critical safety note regarding the exotherm of NaH in DMF).

Sources

Optimization

Technical Support Center: Stability of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

[1] Executive Summary & Chemical Profile Molecule: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Class: 6-Alkoxypicolinic acid derivative Critical Stability Factors: pH sensitivity (Acid-labile ether), Thermal instabi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Molecule: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Class: 6-Alkoxypicolinic acid derivative Critical Stability Factors: pH sensitivity (Acid-labile ether), Thermal instability (Decarboxylation), Metal chelation.[1]

This guide addresses the specific stability challenges associated with 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid. Unlike standard picolinic acids, this molecule contains a cyclopropylmethyl ether linkage at the C6 position.[1][2] While the cyclopropyl group is sterically robust, the unique electronic stabilization of the cyclopropylmethyl cation makes this specific ether linkage exceptionally susceptible to acid-catalyzed hydrolysis [1, 2].[1] Furthermore, the picolinic acid core is prone to thermal decarboxylation and metal-catalyzed degradation [3].[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned cloudy/precipitated after 24 hours at 4°C."

Diagnosis: Isoelectric Precipitation (pH Drift). This molecule is zwitterionic.[1][2] It possesses a basic pyridine nitrogen and an acidic carboxylic acid.[1][2] At its isoelectric point (pI), net charge is zero, and solubility is at its minimum.[1][2]

Corrective Action:

  • Check pH: Measure the pH of your solution.[1][2] If it is between pH 3.0 and 4.5, you are likely near the pI.[1][2]

  • Adjust pH: Move away from the pI.

    • For basic stability: Adjust to pH 7.5–8.0 using a buffered system (e.g., PBS or Tris).[1][2] This ensures the carboxylic acid is deprotonated (anionic) and the pyridine is uncharged, maximizing solubility.[1][2]

    • Avoid Acidic pH: Do not acidify to solubilize, as this triggers ether cleavage (see Issue 3).[1][2]

  • Solvent Additives: If high concentration is required (>10 mM), add 5-10% DMSO or Ethanol to disrupt pi-stacking aggregation.[1][2]

Issue 2: "HPLC shows a new peak at a lower retention time (more polar)."

Diagnosis: Acid-Catalyzed Ether Hydrolysis. The cyclopropylmethyl group is a "privileged" leaving group.[1][2] Upon protonation of the ether oxygen, the bond cleaves rapidly because the resulting cyclopropylmethyl carbocation is stabilized by sigma-bond resonance ("bent bond" overlap) [1, 4].[1] The product formed is 6-hydroxypyridine-2-carboxylic acid .[1]

Corrective Action:

  • Eliminate Acidic Buffers: Ensure your solvent system is pH > 6.0 .[1][2] Avoid TFA (Trifluoroacetic acid) in your mobile phase or sample diluent if the sample sits for long periods.[1][2] Use Formic Acid (0.1%) only for immediate injection, or switch to Ammonium Acetate (pH 7.[1][2]0) for storage.[1][2]

  • Temperature Control: Hydrolysis rates are temperature-dependent. Keep all solutions on ice or at 4°C.

Issue 3: "HPLC shows a new peak at a higher retention time (less polar) and gas evolution."

Diagnosis: Thermal Decarboxylation. Picolinic acid derivatives can lose


 to form 2-(cyclopropylmethoxy)pyridine .[1][2] This reaction is often catalyzed by the zwitterionic form or transition metal impurities [3].[1][2]

Corrective Action:

  • Thermal Management: Never heat the solution above 40°C. If dissolution is slow, use sonication at ambient temperature rather than heat.

  • Chelation: Picolinic acids are potent chelators.[1][2][3] Trace iron or copper from glassware or water can catalyze decarboxylation.[1][2] Use LC-MS grade water and consider adding 0.1 mM EDTA to your buffer to sequester trace metals.[1][2]

Issue 4: "The solution has turned a slight yellow/orange color."

Diagnosis: Metal Complex Formation or N-Oxide Formation. Picolinic acids form colored complexes with transition metals (e.g., red/orange with Iron(II)).[1][2] Alternatively, extended light exposure can lead to photo-oxidation of the pyridine ring.[1][2]

Corrective Action:

  • Verify Purity: Run an LC-MS.[1][2] If the mass is unchanged but color exists, it is likely a metal complex (non-covalent).[1][2] If mass is +16 Da, it is the N-oxide.[1][2]

  • Protect from Light: Store in amber vials.

  • Glassware: Acid-wash glassware to remove metal residues or use high-quality plasticware where appropriate.[1][2]

Mechanism & Pathways (Visualized)

The following diagram details the two primary degradation pathways: Acid-Catalyzed Hydrolysis (Top) and Thermal Decarboxylation (Bottom).[1]

DegradationPathways Target 6-(Cyclopropylmethoxy) pyridine-2-carboxylic acid AcidCond Acidic pH (H+) (Protonation of Ether O) Target->AcidCond Susceptibility HeatCond Heat (>40°C) or Metal Ions (Fe2+, Cu2+) Target->HeatCond Susceptibility Cation Intermediate: Cyclopropylmethyl Cation (Stabilized) AcidCond->Cation Cleavage HydrolysisProd Degradant A: 6-Hydroxypyridine- 2-carboxylic acid Cation->HydrolysisProd + H2O DecarbProd Degradant B: 2-(Cyclopropylmethoxy) pyridine HeatCond->DecarbProd - CO2

Figure 1: Primary degradation pathways.[1][2] Acidic conditions favor ether cleavage due to cation stability.[1][2] Heat favors decarboxylation.[2]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the integrity of your stock solutions.

ParameterSettingRationale
Column C18, 3.5 µm, 4.6 x 100 mmStandard reverse phase retention.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1][2]0)CRITICAL: Neutral pH prevents on-column hydrolysis of the ether.[1][2]
Mobile Phase B AcetonitrileStrong eluent for organic separation.[1][2]
Gradient 5% B to 95% B over 10 minSeparates polar hydrolysis products from non-polar decarboxylation products.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2]
Detection UV @ 270 nmPyridine absorption maximum.[1][2]
Sample Temp 4°CPrevents degradation in the autosampler.[1][2]
Protocol B: Forced Degradation Stress Test

Perform this if validating a new formulation.

  • Acid Stress: Dissolve compound to 1 mg/mL in 0.1 N HCl. Incubate at RT for 2 hours . (Expect rapid degradation to 6-hydroxy derivative).

  • Thermal Stress: Dissolve in water (pH neutral).[1][2] Heat to 60°C for 4 hours . (Expect decarboxylation).

  • Oxidative Stress: Add 3%

    
     at RT for 4 hours.[1][2] (Check for N-oxides).[1][2]
    

Decision Tree for Solution Preparation

Follow this logic flow to prepare the most stable solution for your experiments.

DecisionTree Start Start: Prepare Solution SolventQ Is aqueous solubility required? Start->SolventQ Organic Use DMSO or Methanol. Store at -20°C. (Stable for months) SolventQ->Organic No Aqueous Select Buffer System SolventQ->Aqueous Yes PHCheck CRITICAL CHECK: Is pH < 5.0? Aqueous->PHCheck Risk STOP. High Risk of Ether Hydrolysis. Adjust pH up. PHCheck->Risk Yes Safe Use PBS or Tris (pH 7.4). Add 0.1 mM EDTA (Metal Guard). PHCheck->Safe No Storage Filter Sterilize (0.22 µm). Store at 4°C (Weeks) or -80°C (Months). Safe->Storage

Figure 2: Decision logic for minimizing degradation risks during solution preparation.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1][2] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(8), 3542-3543.[1][2] Link (Establishes the exceptional stability of the cyclopropylmethyl cation, explaining the acid-lability of the ether).[1]

  • Olah, G. A., et al. (1978).[1][2] Stable carbocations. 211. Carbon-13 nuclear magnetic resonance spectroscopic study of cyclopropylcarbinyl cations. Journal of the American Chemical Society, 100(21), 6685-6693.[1][2] Link[1][2]

  • Dunn, A. D. (1985).[1][2] Decarboxylation of 2-Pyridinecarboxylic Acids. Organic Preparations and Procedures International, 17(6), 409-411.[1][2] (Describes the thermal instability of picolinic acids).

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Textbook reference for the mechanism of ether hydrolysis and carbocation stability).

Sources

Troubleshooting

Technical Guide: Overcoming Solubility &amp; Interference Challenges of Picolinic Acid Derivatives in Assays

To: Research Scientists, Assay Development Leads, and Medicinal Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Solubility, Precipitation, and Chelation Artifacts in Picol...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Assay Development Leads, and Medicinal Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Solubility, Precipitation, and Chelation Artifacts in Picolinic Acid Workflows

Introduction: The "Picolinic Paradox"

Picolinic acid (pyridine-2-carboxylic acid) derivatives present a unique dual challenge in drug discovery assays. While the core scaffold is often highly water-soluble due to its zwitterionic nature, functionalized derivatives—particularly those designed for target potency—often exhibit "brick-dust" insolubility in aqueous buffers or cryptic precipitation upon dilution.

Furthermore, the structural feature that makes them bioactive—the N,O-bidentate pocket—is a potent metal chelator. This frequently leads to false positives in metalloenzyme assays (e.g., histone demethylases, metalloproteases) by stripping the catalytic metal rather than inhibiting the enzyme mechanism.

This guide provides a validated technical framework to solubilize these compounds and distinguish true bioactivity from assay artifacts.

Part 1: Stock Solution Preparation (The Foundation)

Q: My picolinic acid derivative does not fully dissolve in 100% DMSO. What are my options?

A: This is often due to high crystal lattice energy or zwitterionic intermolecular salt formation. Standard DMSO protocols may fail. Use the "Charge-Shift" Dissolution Method :

  • Understand the Species: Picolinic acids are ampholytes. They exist as:

    • Cationic (Soluble): pH < 1.0

    • Zwitterionic/Neutral (Least Soluble): pH 2.0 – 5.0 (Isoelectric Region)

    • Anionic (Soluble): pH > 6.0

  • The Protocol:

    • Acidic Shift: If the compound is basic (e.g., amino-substituted), add 1–5% equivalents of aqueous HCl or methanesulfonic acid to the DMSO. This breaks the intermolecular zwitterionic network.

    • Basic Shift: For most picolinic acid derivatives, the anionic form is highly soluble. Add 1–2 equivalents of NaOH or volatile bases like Triethylamine (TEA) directly to the DMSO stock.

    • Verification: Visually inspect for "schlieren" lines (swirling haze), which indicate incomplete solvation.

Q: Can I store these stocks at -20°C?

A: Proceed with caution. Picolinic acid derivatives are prone to freeze-thaw precipitation . As DMSO freezes, it excludes water (absorbed from the atmosphere), creating a supersaturated zone where the compound crashes out.

  • Best Practice: Aliquot stocks into single-use vials.

  • Recovery: If precipitation occurs, heat to 37°C and vortex. Do not sonicate blindly, as this can degrade sensitive substituents.

Part 2: Dilution & Assay Conditions (The Critical Step)

Q: My compound precipitates when I dilute the DMSO stock into the assay buffer. Why?

A: You are likely hitting the "Solubility Cliff" . Diluting a 10 mM DMSO stock directly into an aqueous buffer (pH 7.4) forces the compound from a favorable organic environment into a highly polar one, often passing through its isoelectric point (pI) where solubility is lowest.

The Solution: Intermediate Dilution Step (IDS) Instead of a 1-step dilution (e.g., 1:1000), use a 2-step process to maintain a "solvency bridge."

Workflow Visualization: The "Solvency Bridge" Protocol

DilutionProtocol cluster_legend Logic Gate Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Maintains Solvency) Precip PRECIPITATION RISK (Direct Dilution) Stock->Precip 1:1000 Jump Assay Final Assay Well (1% DMSO) Inter->Assay 1:10 Dilution (Gradual Shift) Precip->Assay Inconsistent Data Avoids 'Shock' Precipitation Avoids 'Shock' Precipitation

Figure 1: The Intermediate Dilution Step (IDS) prevents the kinetic shock of rapid polarity change, a common cause of precipitation for picolinic derivatives.

Part 3: Assay Interference (The Chelation Trap)

Q: I see potent inhibition (IC50 < 100 nM), but the Hill slope is steep (> 2.0). Is it real?

A: This is a hallmark of Assay Interference via Metal Depletion . Picolinic acid is a classic bidentate chelator (N, O donor). If your target is a metalloenzyme (e.g., HDAC, KDM, MMP), the compound may be stripping the catalytic metal (Fe, Zn, Ni) rather than binding the active site.

Diagnostic Checklist:

SymptomInterpretationConfirmation Experiment
Steep Hill Slope (> 2) Stoichiometric titration (chelator:metal) rather than equilibrium binding.The "Metal Rescue" Assay: Add excess metal (e.g., 100 µM ZnCl2) to the buffer. If potency vanishes, it is an artifact.
Time-Dependent Inhibition Chelation kinetics are often slow. Potency increases with pre-incubation time.Compare IC50 at 5 min vs. 60 min pre-incubation.
Color Change Formation of colored metal-ligand complexes (e.g., Red/Orange with Fe2+).Measure Absorbance at 400–600 nm.

Q: How do I fix this interference?

  • Increase Buffer Metal: Supplement the assay buffer with physiological levels of the cofactor (e.g., 10 µM Fe(II) and Ascorbate for KDMs).

  • Use a Counter-Screen: Test the compound against a non-metalloenzyme to check for promiscuous aggregation or general toxicity.

Part 4: Advanced Formulation (When Simple Fails)

Q: I need to dose this in animals or high-concentration cell assays, but it crashes out at neutral pH. What now?

A: Move beyond simple solvents to Complexation or Salt Formation .

1. Cyclodextrin Complexation: Picolinic acid derivatives often fit well into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound solid directly to this vehicle. Sonicate at 40°C for 30 minutes. The hydrophobic cavity encapsulates the aromatic ring, while the hydrophilic exterior ensures solubility.

2. Salt Screening: Do not rely on the free acid/base.

  • For Basic Derivatives: Form the Mesylate or Hydrochloride salt.

  • For Acidic Derivatives: Form the Sodium or Meglumine salt.

  • Note: Squaric acid adducts have also been shown to stabilize pyridine carboxylic acids in solid states, potentially aiding suspension formulations [6].

Formulation Decision Matrix

Formulation Start Compound Insoluble in Buffer CheckStruct Check Structure Start->CheckStruct Acidic Acidic Handle (COOH, Phenol) CheckStruct->Acidic Basic Basic Handle (Amine, Pyridine) CheckStruct->Basic Neutral Neutral/Lipophilic CheckStruct->Neutral Sol1 Use Tris/NaOH to form Anion Acidic->Sol1 Sol2 Use HCl/Mesylate to form Cation Basic->Sol2 Sol3 Use 20% HP-β-CD or Cosolvent (PEG400) Neutral->Sol3

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on the chemical nature of the derivative.

References
  • Solubility & Crystallization: Solubility and Crystallization Studies of Picolinic Acid. (2023).[1][2][3] MDPI. Link

  • Assay Interference (Chelation): The iron-chelating agent picolinic acid enhances transferrin receptors expression.[4] PubMed. Link

  • DMSO Precipitation: Compound Precipitation in High-Concentration DMSO Solutions. (2014).[3][5] Journal of Biomolecular Screening. Link

  • Assay Optimization: Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).[1][5][6][7] PubMed. Link

  • Metal Chelation Artifacts: Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022).[8] MDPI. Link

  • Salt/Adduct Formation: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Advances. Link

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 6-Hydroxypicolinic Acid

Current Status: Operational Topic: Troubleshooting Regioselectivity & Side Reactions Ticket ID: HPA-ALK-001[1] Executive Summary: The Ambident Nucleophile Challenge 6-Hydroxypicolinic acid (6-HPA) presents a classic "Amb...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity & Side Reactions Ticket ID: HPA-ALK-001[1]

Executive Summary: The Ambident Nucleophile Challenge

6-Hydroxypicolinic acid (6-HPA) presents a classic "Ambident Nucleophile" challenge in organic synthesis. The molecule possesses three distinct nucleophilic sites:[1][2]

  • The Pyridine Nitrogen (N-alkylation target)[1]

  • The C6-Oxygen (O-alkylation target)[1]

  • The Carboxylic Acid Oxygen (Esterification target)

The primary source of experimental failure is the lactam-lactim tautomerism .[1] In solution, 6-HPA exists in equilibrium between its hydroxy-pyridine form (lactim) and its pyridone form (lactam).[1] The pyridone form is thermodynamically favored in polar solvents, leading to unwanted N-alkylation (formation of N-alkyl-6-oxopyridine derivatives) when standard alkylation conditions (e.g., NaH/DMF) are used.[1]

This guide provides the mechanistic insight and protocols required to force the reaction toward the desired regioisomer.[1]

Part 1: The Mechanistic Landscape

To control the reaction, you must visualize the competing pathways.[1] The choice of base cation and solvent polarity dictates the major product.[1]

Pathway Visualization

G HPA 6-Hydroxypicolinic Acid (Starting Material) Tautomer Tautomeric Equilibrium (Solvent Dependent) HPA->Tautomer Pyridone Pyridone Form (Lactam - Polar Solvents) Tautomer->Pyridone Polar Aprotic (DMF, DMSO) Pyridine Hydroxypyridine Form (Lactim - Non-polar/Ag+) Tautomer->Pyridine Non-polar (Toluene, Benzene) N_Alkyl N-Alkyl Product (Major Side Reaction) Pyridone->N_Alkyl Hard Base (Na+, K+) SN2 Attack by N O_Alkyl O-Alkyl Product (Desired Ether) Pyridine->O_Alkyl Soft Acid (Ag+) Coordination to N Ester Ester Side Product (Over-alkylation) N_Alkyl->Ester Excess Reagent O_Alkyl->Ester Excess Reagent

Figure 1: Reaction pathways for 6-HPA. The central equilibrium determines the fate of the alkylation.[1] Polar solvents and alkali metals favor the red path (N-alkylation); Silver salts favor the green path (O-alkylation).[1]

Part 2: Troubleshooting Guides

Issue 1: "I am getting the N-alkylated pyridone instead of the O-alkylated ether."

Diagnosis: You are likely using a "Hard" base (Sodium Hydride, Potassium Carbonate) in a polar aprotic solvent (DMF, DMSO).[1] These conditions stabilize the pyridone tautomer and leave the nitrogen lone pair exposed for nucleophilic attack.[1]

The Fix: The "Silver Effect" (HSAB Theory) To force O-alkylation, you must block the nitrogen and favor the lactim form.[1] Silver cations (


) have a high affinity for the pyridine nitrogen.[1] They coordinate with the nitrogen, effectively shielding it from alkylation while simultaneously enhancing the nucleophilicity of the oxygen.[1]
VariableConditions for N-Alkylation (Avoid)Conditions for O-Alkylation (Target)
Base NaH, K₂CO₃, Cs₂CO₃Ag₂CO₃ (Silver Carbonate)
Solvent DMF, DMSO, AcetoneToluene, Benzene, Hexane
Mechanism SN2 (N-attack)SN1-like / Ag-Coordination
Selectivity >90% N-alkyl>95% O-alkyl

Corrective Action:

  • Switch solvent to Toluene or Benzene (non-polar).[1]

  • Replace alkali bases with Silver Carbonate (Ag₂CO₃) .[1]

  • If solubility is poor in Toluene, add a small amount of HMPA or use ultrasonic agitation; do not switch back to DMF.[1]

Issue 2: "I am observing significant esterification of the carboxylic acid."

Diagnosis: The carboxylic acid at C2 is also nucleophilic.[1] While less reactive than the phenoxide/pyridone anion, it will react with alkyl halides, especially if excess alkylating agent is used or if the reaction runs for prolonged periods at high heat.[1]

Corrective Action:

  • Stoichiometry Control: Use exactly 1.1 equivalents of the alkyl halide relative to 6-HPA.

  • Protection Strategy: If esterification is persistent, convert the carboxylic acid to a methyl ester before the ether synthesis.[1] It is often easier to hydrolyze a methyl ester back to the acid (LiOH/THF/H2O) than to separate a mixture of N-alkyl/O-alkyl/Ester byproducts.[1]

  • Borate Protection: For aqueous reactions, forming a transient borate ester can protect the acid/hydroxyl functionality, though this is less common for simple alkylations [6].[1]

Part 3: Optimized Experimental Protocol

Protocol: Regioselective O-Alkylation of 6-Hydroxypicolinic Acid Target: Synthesis of 6-alkoxypicolinic acid derivatives.[1]

Reagents:

  • 6-Hydroxypicolinic acid (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv) - Avoid tertiary halides[1]

  • Silver Carbonate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Charging: Add 6-Hydroxypicolinic acid and Silver Carbonate to the flask.

    • Note:

      
       is photosensitive.[1] Wrap the flask in aluminum foil to exclude light.
      
  • Solvent Addition: Add anhydrous Toluene. The starting material may not fully dissolve; this is normal.[1] The reaction often proceeds as a heterogeneous suspension.[1]

  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Visual Check: The precipitate will darken significantly (turning black) due to the formation of Silver Halides/Oxides.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove silver salts.[1] Wash the pad with Ethyl Acetate.[1][3]

    • Safety: The black residue contains silver salts.[1] Dispose of as heavy metal waste.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via silica gel column chromatography (Hexanes:EtOAc gradient).[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

DecisionTree Start Start: Analyze Reaction Outcome Q1 Is the major product N-alkylated? Start->Q1 Sol1 ACTION: Switch base to Ag2CO3. Switch solvent to Toluene. Q1->Sol1 Yes Q2 Is the yield low (<30%)? Q1->Q2 No Q3 Is the mixture turning black? Q2->Q3 Yes Q4 Is Esterification occurring? Q2->Q4 No (Yield OK, Purity bad) Sol2 ACTION: Check reagent quality. Ag2CO3 degrades in light. Use fresh bottle. Q3->Sol2 No (Stays white/grey) Sol3 ACTION: Increase temp to reflux. Sonicate to break particle size. Q3->Sol3 Yes (Normal for Ag) Sol4 ACTION: Reduce Alkyl Halide to 1.05 eq. Or protect Acid as Methyl Ester first. Q4->Sol4 Yes

Figure 2: Diagnostic workflow for alkylation failures.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the reaction mixture turn black when using Silver Carbonate? A: This is a normal characteristic of the reaction.[1] As the alkylation proceeds, silver coordinates with the halide leaving group (e.g., AgBr or AgI). Silver salts and oxides are photosensitive and thermally unstable, darkening over time.[1] It does not indicate reaction failure, but it does necessitate filtration through Celite during workup.[1]

Q: Can I use Mitsunobu conditions instead of Silver salts? A: Yes. For O-alkylation with primary or secondary alcohols (instead of alkyl halides), the Mitsunobu reaction (PPh3, DIAD) is highly effective and generally favors O-alkylation over N-alkylation for hydroxypyridines.[1] However, purification can be more difficult due to the removal of triphenylphosphine oxide [1].

Q: My starting material is insoluble in Toluene. Can I add DMF? A: Adding DMF will increase the dielectric constant of the solvent, which stabilizes the ionic pyridone tautomer and increases the risk of N-alkylation.[1] If solubility is a deal-breaker, try using Benzene (if safety permits) or a mixture of Toluene/Dioxane .[1] Do not exceed 10% polar co-solvent if regioselectivity is critical.[1]

Q: Does the carboxylic acid group at C2 affect the reactivity compared to standard 2-hydroxypyridine? A: Yes. The carboxylic acid is electron-withdrawing, which slightly decreases the nucleophilicity of the ring nitrogen and oxygen compared to unsubstituted 2-hydroxypyridine.[1] Additionally, the C2 position provides steric bulk, which may slow down N-alkylation slightly, but not enough to prevent it without the use of silver salts [18].

References

  • RSC Advances. "Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion." Royal Society of Chemistry.[1]

  • National Institutes of Health (PMC). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[1] PubMed Central.[1]

  • LookChem. "6-Hydroxypicolinic acid - Tautomerism and Properties." LookChem Database.[1]

  • Organic Chemistry Portal. "C-4 Regioselective Alkylation of Pyridines." Organic Chemistry Portal.

  • Juniper Publishers. "N- and/or O-Alkylation of Quinazolinone Derivatives."[1] Juniper Publishers.[1]

  • ResearchGate. "A Selective Process for N-alkylation in Competition with O-alkylation."[1][4] ResearchGate.[1][4]

  • Wikipedia. "2-Pyridone: Tautomerism and Chemical Properties."[1] Wikipedia.[1]

  • BenchChem. "Technical Support Center: Pyridine Alkylation Reactions." BenchChem.[1][2]

  • Google Patents. "Method for N-alkylation of 2-pyridone (CN101654432B)."[1] Google Patents.[1]

  • PubMed. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction."[1] National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 6-(Cyclopropylmethoxy)picolinic Acid for its Target, Kinase X

Welcome to the technical support center for 6-(cyclopropylmethoxy)picolinic acid, a promising inhibitor of the hypothetical protein kinase, "Kinase X." This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(cyclopropylmethoxy)picolinic acid, a promising inhibitor of the hypothetical protein kinase, "Kinase X." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and seek to optimize its selectivity. Achieving high selectivity is paramount in drug discovery to minimize off-target effects and ensure that the observed biological outcomes are attributable to the inhibition of the intended target.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding Inhibitor Selectivity

This section addresses fundamental concepts related to the selectivity of small molecule inhibitors.

Q1: What is inhibitor selectivity, and why is it critically important for a compound like 6-(cyclopropylmethoxy)picolinic acid?

A1: Inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit its intended biological target over other proteins in the proteome.[1] For 6-(cyclopropylmethoxy)picolinic acid, this means it should inhibit Kinase X at significantly lower concentrations than it does other kinases or proteins.

Importance of Selectivity:

  • Reduced Off-Target Effects: High selectivity minimizes the risk of the compound interacting with other proteins, which can lead to unforeseen side effects or toxicity in a therapeutic context.[1]

  • Improved Therapeutic Window: A selective drug can be administered at a dose high enough to be effective against its target while remaining below the concentration that would cause adverse effects from off-target interactions.

Q2: How is the selectivity of 6-(cyclopropylmethoxy)picolinic acid quantitatively measured and expressed?

A2: Selectivity is typically determined by screening the inhibitor against a panel of related proteins, such as a broad panel of human kinases.[2][3] The most common methods involve determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) for the primary target (Kinase X) and comparing it to the values obtained for other kinases.

Key Metrics:

  • Selectivity Index: A common way to quantify selectivity is to calculate the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher ratio indicates greater selectivity.

  • Selectivity Profile: This is often visualized as a "kinome tree" where the extent of inhibition of various kinases is mapped onto a phylogenetic tree of the human kinome. This provides a visual representation of the inhibitor's activity across the entire kinase family.

Q3: What are common off-targets for kinase inhibitors, and why do they occur?

A3: The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[4] Because most kinase inhibitors are ATP-competitive, they can often bind to the ATP pocket of multiple kinases, leading to off-target inhibition.[4] Closely related kinases within the same family are common off-targets due to the high degree of sequence and structural similarity in their ATP-binding sites.[2] However, off-targets can also be found in distant branches of the kinome tree.[2]

Part 2: Troubleshooting Guide - Investigating and Resolving Poor Selectivity

This section provides a question-and-answer formatted guide to troubleshoot common experimental issues related to the selectivity of 6-(cyclopropylmethoxy)picolinic acid.

Q4: I've observed that 6-(cyclopropylmethoxy)picolinic acid inhibits a closely related kinase, "Kinase Y," with a similar potency to my target, Kinase X. How can I determine if this is a genuine off-target effect or an experimental artifact?

A4: This is a critical question in lead optimization. The following troubleshooting steps will help you validate your findings.

Troubleshooting Workflow:

A Initial Observation: Similar IC50 for Kinase X and Kinase Y B Step 1: Verify Compound Integrity - Confirm identity (LC-MS, NMR) - Check purity (>98% via HPLC) A->B C Step 2: Assay Validation - Use a structurally distinct control inhibitor - Titrate ATP concentration B->C Compound OK G Conclusion: Artifact Detected - Re-evaluate initial data and assay conditions B->G Purity/Identity Issue D Step 3: Orthogonal Assays - Run a different assay format (e.g., binding vs. activity) C->D Assay Validated C->G Assay Artifact E Step 4: Cellular Target Engagement - Use a cellular assay (e.g., NanoBRET) to confirm target interaction in a physiological context D->E Results Consistent D->G Inconsistent Results F Conclusion: Genuine Off-Target Effect - Proceed to selectivity enhancement strategies E->F Cellular Confirmation E->G No Cellular Engagement

Caption: Troubleshooting workflow for validating off-target activity.

Detailed Explanation:

  • Compound Integrity: First, ensure the identity and purity of your stock of 6-(cyclopropylmethoxy)picolinic acid. Impurities could be responsible for the observed off-target activity.

  • Assay Validation: The observed inhibition might be an artifact of the assay conditions. For instance, in kinase activity assays, the concentration of ATP can significantly influence IC50 values.[5] Ensure your ATP concentration is at or below the Km for both kinases.

  • Orthogonal Assays: Use a different assay methodology to confirm the finding.[6] If your initial screen was a biochemical activity assay, consider a biophysical binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to measure the direct binding affinity (Kd) to both Kinase X and Kinase Y.

  • Cellular Target Engagement: Ultimately, it's crucial to determine if the compound engages the target in a cellular environment.[7] Assays like NanoBRET™ can measure the binding of the inhibitor to the target kinase inside living cells, providing a more physiologically relevant measure of selectivity.[7]

Q5: My biochemical assays show high selectivity for Kinase X, but in cellular assays, the compound is much less potent and appears non-selective. What could be the cause of this discrepancy?

A5: A disconnect between biochemical and cellular data is a common challenge. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Highly charged or polar molecules often face this issue.[8]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration too low to inhibit Kinase X effectively.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP) and solubility.[8]

  • Permeability Assays: Conduct a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion.

  • Efflux Ratio Determination: Use Caco-2 cell monolayers to determine if the compound is subject to active efflux.

  • Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

Part 3: Strategies for Enhancing the Selectivity of 6-(Cyclopropylmethoxy)picolinic Acid

This section explores medicinal chemistry and rational design approaches to improve the selectivity of your inhibitor.

Q6: How can I apply Structure-Activity Relationship (SAR) principles to modify 6-(cyclopropylmethoxy)picolinic acid for better selectivity against Kinase X over Kinase Y?

A6: A systematic SAR study is the cornerstone of selectivity enhancement. This involves synthesizing and testing analogs of the parent compound to understand how different structural modifications affect potency and selectivity.

The SAR Cycle:

A 1. Design Analogs - Modify specific regions of the molecule B 2. Synthesize Analogs A->B C 3. Test Analogs - Screen against Kinase X and Kinase Y B->C D 4. Analyze Data - Compare IC50 values and selectivity index C->D E 5. Refine Hypothesis - Update understanding of SAR D->E E->A Iterate

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Key Strategies:

  • Exploit Structural Differences: The most effective way to gain selectivity is to introduce modifications that favorably interact with unique features of the Kinase X binding site while clashing with or being disfavored by the Kinase Y binding site.[9][10]

  • Target Non-conserved Residues: Analyze the sequence alignment of the ATP-binding pockets of Kinase X and Kinase Y. If Kinase X has a unique amino acid residue (e.g., a smaller "gatekeeper" residue or a nearby cysteine), design modifications to your compound that can specifically interact with it.[4]

  • Bioisosteric Replacement: Replace functional groups on your molecule with other groups that have similar physical or chemical properties but may alter the binding mode to favor Kinase X.[11][12][13] For 6-(cyclopropylmethoxy)picolinic acid, you could consider replacing the cyclopropyl group with other small alkyl or cycloalkyl groups, or modifying the picolinic acid ring.[14][15]

Illustrative Example of Selectivity Enhancement:

CompoundModificationKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Index (Y/X)
Parent 6-(Cyclopropylmethoxy)picolinic acid50751.5
Analog 1 Replace cyclopropyl with isopropyl655007.7
Analog 2 Add methyl group to pyridine ring40200050
Analog 3 Replace methoxy linker with ethoxy2003001.5

This is hypothetical data for illustrative purposes.

Q7: What is bioisosteric replacement, and how can it be specifically applied to 6-(cyclopropylmethoxy)picolinic acid to improve its properties?

A7: Bioisosteric replacement is a strategy in medicinal chemistry for the rational modification of a lead compound by replacing an atom or a group of atoms with another that has similar properties.[11][12] This can be used to improve potency, selectivity, and pharmacokinetic properties.[12][15]

Potential Bioisosteric Replacements for 6-(cyclopropylmethoxy)picolinic acid:

  • Cyclopropyl Group: This small, rigid group contributes to the molecule's conformation. You could replace it with:

    • Other small rings (e.g., cyclobutyl) to probe the size of the hydrophobic pocket.

    • Small branched alkyl groups (e.g., isopropyl, tert-butyl) to alter lipophilicity and steric interactions.[14]

  • Methoxy Linker (-O-CH2-): The ether linkage provides a degree of flexibility. Consider replacing it with:

    • An aminomethylene linker (-NH-CH2-) to introduce a hydrogen bond donor.

    • A thioether linker (-S-CH2-) to modify bond angles and lipophilicity.

  • Picolinic Acid Ring: This pyridine carboxylic acid is likely a key pharmacophore, potentially involved in metal chelation or hydrogen bonding.[16] Modifications should be approached with caution, but could include:

    • Substituting the pyridine ring with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole) to alter the hydrogen bonding pattern.

    • Changing the position of the carboxylic acid to explore different interactions with the target.

Part 4: Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments discussed in this guide.

Protocol 1: Radiometric [γ-³²P] ATP Filter-Binding Kinase Assay

This is a classic and robust method for measuring kinase activity and inhibition.[6]

Materials:

  • Recombinant Kinase X and Kinase Y

  • Substrate peptide or protein

  • [γ-³²P] ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • 6-(cyclopropylmethoxy)picolinic acid and analogs in DMSO

  • P81 phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add 5 µL of the inhibitor dilution to each well. Include "no inhibitor" and "no enzyme" controls.

  • Add 20 µL of a master mix containing the kinase and its substrate in kinase reaction buffer.

  • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of [γ-³²P] ATP in kinase reaction buffer.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Spot 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P] ATP.

  • Wash once with acetone and let it air dry.

  • Transfer the filter spots to a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses the binding of an inhibitor to its target protein within living cells.[7]

Materials:

  • HEK293 cells

  • Plasmid encoding Kinase X fused to NanoLuc® luciferase

  • NanoBRET™ tracer (a fluorescently labeled ligand that binds to Kinase X)

  • Opti-MEM® I Reduced Serum Medium

  • 6-(cyclopropylmethoxy)picolinic acid and analogs in DMSO

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Transfect HEK293 cells with the Kinase X-NanoLuc® fusion plasmid and plate them in the 96-well plates.

  • After 24 hours, prepare serial dilutions of your inhibitor in Opti-MEM®.

  • Add the NanoBRET™ tracer to the inhibitor dilutions.

  • Remove the culture medium from the cells and add the inhibitor/tracer mix.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's instructions.

  • Add the detection reagent to each well.

  • Read the plate on a luminometer capable of measuring filtered luminescence (one channel for the donor emission at 460 nm and one for the acceptor emission at 610 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value for target engagement.

By systematically applying the troubleshooting guides and strategic approaches outlined in this document, researchers can effectively address challenges related to the selectivity of 6-(cyclopropylmethoxy)picolinic acid, leading to more reliable experimental data and a more promising path for any potential therapeutic development.

References

  • Benchchem. (n.d.). 6-(2-Methoxyphenyl)picolinic acid | 86696-69-7.
  • PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018.
  • Wikipedia. (2024, November 25). Picolinic acid.
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  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 29(11), 1046-1051.
  • ChemScene. (n.d.). 6-(Cyclopropylmethoxy)picolinic acid | 1248077-05-5.
  • Mohammed, I., Kwofie, S. K., Wilson, M. D., & Bekono, F. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Johnson, T. W., & Ripka, A. S. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS medicinal chemistry letters, 3(10), 780–785.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Wagener, M., & van der Schaar, M. (2007). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 47(3), 965–975.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives....
  • Londei, M., & Brandi, A. (2001). Assays for the identification of inhibitors targeting specific translational steps. Methods in molecular biology (Clifton, N.J.), 162, 239–253.
  • Wang, M., Wang, Y., Zhang, Y., Li, M., Wang, J., Zhang, H., & Li, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (Basel, Switzerland), 28(3), 1431.
  • Dwivedi, M., Kumar, S., Kumar, A., Singh, A., & Pal, C. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Scientific reports, 13(1), 9406.
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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045.
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  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
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  • PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
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  • Tan, L., & Cierpicki, T. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 32(3), 395–402.
  • Wang, Y., Zhang, X., & Li, Y. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules (Basel, Switzerland), 27(15), 4983.
  • van der Wouden, P. E., van den Berg, S., & van der Vlag, J. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 170(4), 747–764.
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Optimization

Modifying reaction conditions for the synthesis of picolinic acid analogs

Technical Support Center: Synthesis of Picolinic Acid and Its Analogs A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of picolinic acid and its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Picolinic Acid and Its Analogs

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of picolinic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during these syntheses. This guide is structured to address specific issues through a question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Section 1: Oxidation of 2-Alkylpyridines to Picolinic Acids

The oxidation of the alkyl group at the 2-position of the pyridine ring is a fundamental and widely used method for synthesizing picolinic acids. However, this reaction can be sensitive to conditions, leading to issues with yield and purity.

Frequently Asked Questions & Troubleshooting

Question 1: My oxidation of 2-methylpyridine using potassium permanganate (KMnO₄) is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in KMnO₄ oxidations are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid is a multi-step process. Insufficient oxidant or reaction time can lead to the formation of intermediate oxidation products, such as 2-pyridinemethanol. To ensure the reaction goes to completion, it is crucial to monitor the disappearance of the purple permanganate color, which indicates it has been consumed. A second addition of KMnO₄ may be necessary to drive the reaction to completion[1].

  • Side Reactions: Over-oxidation can lead to the degradation of the pyridine ring, especially under harsh conditions (e.g., excessively high temperatures). Maintaining a controlled temperature, typically on a steam bath, is recommended to minimize these side reactions[1].

  • Product Loss During Workup: Picolinic acid is soluble in water, and significant amounts can be lost in the aqueous filtrate during the removal of the manganese dioxide (MnO₂) byproduct. Thoroughly washing the MnO₂ precipitate with hot water is essential to recover the product[1]. Additionally, ensuring the correct pH for precipitation is crucial. Picolinic acid will precipitate from the aqueous solution upon acidification.

Troubleshooting Workflow for Low Yield in KMnO₄ Oxidation

G start Low Yield Observed check_reaction Check for complete consumption of KMnO₄ (disappearance of purple color) start->check_reaction check_temp Was the reaction temperature controlled? check_reaction->check_temp Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_workup Review workup procedure check_temp->check_workup Yes over_oxidation Potential Over-oxidation check_temp->over_oxidation No product_loss Product Loss During Workup check_workup->product_loss add_more_kmno4 Solution: Add more KMnO₄ in portions and continue heating. incomplete_reaction->add_more_kmno4 control_temp Solution: Maintain temperature using a steam bath or water bath. over_oxidation->control_temp optimize_workup Solution: Thoroughly wash MnO₂ with hot water. Ensure proper acidification for precipitation. product_loss->optimize_workup

Caption: Troubleshooting Decision Tree for Low Yields.

Question 2: After my oxidation reaction, I am struggling to remove the fine brown precipitate of manganese dioxide (MnO₂). What is the best way to handle this?

Answer:

The filtration of MnO₂ can be challenging due to its fine particle size, which can clog filter paper. Here are some effective strategies:

  • Hot Filtration: Performing the filtration while the reaction mixture is still hot will keep the picolinic acid dissolved and decrease the viscosity of the solution, speeding up the filtration process.

  • Use of a Filter Aid: Adding a layer of a filter aid, such as Celite (diatomaceous earth), on top of your filter paper can prevent the fine MnO₂ particles from clogging the pores.

  • Thorough Washing: As mentioned previously, it is critical to wash the MnO₂ cake thoroughly with several portions of hot water to recover all the product.

Question 3: I am synthesizing a picolinic acid analog with other sensitive functional groups on the pyridine ring. Are there milder oxidation methods I can use?

Answer:

Yes, for substrates with sensitive functional groups, harsher oxidants like KMnO₄ or nitric acid might not be suitable. In such cases, you might consider:

  • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of methyl groups to aldehydes, which can then be further oxidized to carboxylic acids under milder conditions.

  • Catalytic Oxidation: Various catalytic systems using transition metals and a co-oxidant (like molecular oxygen or hydrogen peroxide) can offer higher selectivity under milder conditions.

  • Biocatalysis: In some cases, enzymatic oxidation can provide excellent selectivity for the target transformation without affecting other functional groups[2].

Section 2: Hydrolysis of 2-Cyanopyridines to Picolinic Acids

The hydrolysis of a nitrile group at the 2-position of the pyridine ring is a common and efficient method for synthesizing picolinic acids, particularly in industrial settings[3]. This reaction can be performed under acidic or basic conditions.

Frequently Asked Questions & Troubleshooting

Question 1: I am performing a base-catalyzed hydrolysis of 2-cyanopyridine, but the reaction seems to be stalling, and I am isolating the intermediate picolinamide. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles to carboxylic acids under basic conditions proceeds through an amide intermediate. The second step, the hydrolysis of the amide to the carboxylate, is often the rate-limiting step. To push the reaction to completion, you can modify the following conditions:

  • Increase Reaction Temperature and Time: Refluxing the reaction mixture for a longer period is often sufficient to hydrolyze the stable amide intermediate[4].

  • Increase the Concentration of the Base: Using a higher concentration of sodium hydroxide or potassium hydroxide can accelerate the rate of amide hydrolysis.

  • Choice of Solvent: While water is the most common solvent, the addition of a co-solvent like ethanol can sometimes improve the solubility of the starting material and intermediate, leading to a more homogeneous reaction mixture and faster reaction rates.

Hydrolysis of 2-Cyanopyridine Workflow

G Start 2-Cyanopyridine Step1 Base-catalyzed hydration Start->Step1 Intermediate Picolinamide Step1->Intermediate Step2 Base-catalyzed hydrolysis Intermediate->Step2 Product Picolinate Salt Step2->Product Acidification Acidification Product->Acidification FinalProduct Picolinic Acid Acidification->FinalProduct

Caption: Reaction pathway for the hydrolysis of 2-cyanopyridine.

Question 2: During the acidic workup of my hydrolysis reaction, my picolinic acid product is not precipitating. What could be the issue?

Answer:

The failure of picolinic acid to precipitate upon acidification is usually due to one of two reasons:

  • Incorrect pH: Picolinic acid is an amphoteric molecule. It will be soluble at very low pH (due to the protonation of the pyridine nitrogen) and at high pH (due to the deprotonation of the carboxylic acid). Precipitation is most effective at the isoelectric point. You may need to carefully adjust the pH to find the point of minimum solubility, which is typically in the range of pH 2.5-3.5[4].

  • Insufficient Concentration: If the concentration of your picolinic acid in the solution is below its solubility limit, it will not precipitate. In this case, you will need to concentrate the solution by evaporating some of the solvent before or after acidification[1].

Table 1: Solubility of Picolinic Acid in Common Solvents at ~293 K

SolventSolubility (g/kg of solvent)Solvent Type
Water~862.5Protic
Ethanol~57.1Protic
Acetonitrile~17.0Aprotic
(Data synthesized from[5])

As the table shows, picolinic acid is significantly more soluble in water than in organic solvents[5]. This high aqueous solubility is a key factor to consider during the workup and purification stages.

Section 3: General Experimental Protocols and Purification

This section provides a standardized protocol for one of the common synthetic routes and general advice on purification.

Detailed Experimental Protocol: Oxidation of 2-Methylpyridine with KMnO₄

This protocol is adapted from a procedure in Organic Syntheses[1].

  • Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2500 mL of water and 50 g (0.54 mole) of 2-methylpyridine.

  • First Addition of Oxidant: While stirring, add 90 g (0.57 mole) of potassium permanganate to the flask.

  • Heating: Heat the mixture on a steam bath. The purple color of the permanganate should disappear within approximately one hour.

  • Second Addition of Oxidant: Once the purple color is gone, add a second 90 g portion of potassium permanganate and 500 mL of water.

  • Continued Heating: Continue heating the mixture until the purple color has once again disappeared (this may take 2-2.5 hours).

  • Filtration: Allow the reaction mixture to cool slightly and then filter the hot solution to remove the brown manganese dioxide precipitate. It is advisable to use a filter aid (e.g., Celite) to facilitate this process.

  • Washing: Wash the manganese dioxide cake thoroughly with 1 L of hot water to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate the solution to a volume of 150-200 mL under reduced pressure.

  • Acidification and Precipitation: Acidify the concentrated solution with concentrated hydrochloric acid until it is acidic to Congo red (approximately pH 3).

  • Isolation: The picolinic acid will precipitate upon cooling. Isolate the solid product by filtration, wash with a small amount of cold water, and dry.

Purification Strategies for Picolinic Acid Analogs
  • Crystallization: The choice of solvent is critical for successful crystallization. Given the solubility data, a mixed solvent system, such as ethanol/water, can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • pH Adjustment: As discussed, careful control of pH is essential for both precipitating the product and for removing certain impurities.

  • Salt Formation: In some cases, forming a salt of the picolinic acid (e.g., the hydrochloride salt) can aid in purification. The salt may have different solubility properties than the free acid, allowing for selective crystallization[1].

References

  • Wikipedia. (2023, December 29). Picolinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (1940). Picolinic acid hydrochloride. Organic Syntheses, 20, 79. DOI: 10.15227/orgsyn.020.0079. Retrieved from [Link]

  • Google Patents. (1966). Process for the production of new picolinic acid derivatives. (U.S. Patent No. 3,228,950A).
  • Google Patents. (2008). Synthesis process for chromium picolinate. (Chinese Patent No. CN101318929B).
  • Google Patents. (2011). Synthesis method of 2-chromium picolinate. (Chinese Patent No. CN101602716B).
  • Google Patents. (1951). Picolinic acid recovery. (U.S. Patent No. 2,578,672A).
  • Valente, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Botta, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]

  • Google Patents. (1966). Processes for the production of picolinic acid derivatives. (U.S. Patent No. 3,245,998A).
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. (EP 2428505 B1).
  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7901-7913. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (1985). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

This guide serves as a specialized technical support resource for the crystallization and purification of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid . It is designed for process chemists and formulation scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the crystallization and purification of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid . It is designed for process chemists and formulation scientists encountering difficulties with yield, purity, or solid-state form control.[1][2]

[1][2]

Molecule Profile & Crystallization Physics[2]

Before troubleshooting, understand the physicochemical "personality" of your target molecule.[2] This compound exhibits a "Janus-faced" solubility profile that complicates crystallization:

  • The "Head" (Zwitterionic Potential): The pyridine-2-carboxylic acid core is amphoteric.[1][2] It can exist as a cation (low pH), an anion (high pH), or a zwitterion (neutral pH).[1][2] This makes solubility highly pH-dependent [1, 8].[1][2]

  • The "Tail" (Lipophilic/Flexible): The cyclopropylmethoxy group adds significant lipophilicity and rotational freedom.[1][2] This lowers the crystal lattice energy compared to rigid analogs, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs [9, 12].[1][2]

Key Physical Parameters (Estimated/Analog-based):

Parameter Value/Range Implication for Crystallization
pKa (Acid) ~1.0 - 2.0 Soluble in strong acids (HCl).[1][2]
pKa (Base) ~4.0 - 5.0 Pyridine nitrogen protonation range.[1][2]
Isoelectric Point (pI) pH 3.0 - 4.0 Minimum Solubility Region. Target this pH for precipitation.[1][2]

| LogP | ~1.5 - 2.5 | Moderate lipophilicity; soluble in EtOAc, DCM, THF.[1][2] |

Troubleshooting Guide: Diagnostic & Rescue

Issue 1: "The product separates as an oil/gum instead of crystals."

Diagnosis: This is the most common failure mode for alkoxy-pyridine derivatives.[1][2] It occurs when the Metastable Zone Width (MSZW) is too narrow or when the temperature exceeds the spinodal decomposition point of the oil phase.[1][2] The flexible ether linkage lowers the melting point, making the "oiled" phase stable [9, 16].[2]

Immediate Fix (The "Temperature Cycling" Protocol):

  • Re-dissolve the oil by heating to near reflux.[1][2]

  • Add Seed Crystals: You must have seeds.[1][2][3] If none exist, scratch the flask wall or use a sonication probe to induce nucleation in a small aliquot.[1][2]

  • Cool Slowly: 0.1°C/min. Rapid cooling guarantees oiling out.[1][2]

  • Hold at Cloud Point: When the solution turns hazy, STOP cooling. Hold temperature (isothermal) for 2-4 hours to allow the oil droplets to reorganize into a lattice.[1][2]

Issue 2: "Yield is significantly lower than expected (<60%)."

Diagnosis: You are likely losing product to the mother liquor due to incorrect pH or "solubility trapping" by the cyclopropyl group in organic solvents.[1][2] Correction:

  • Check pH: If crystallizing from water/alcohol, ensure the pH is exactly at the isoelectric point (approx.[1][2] pH 3.5).[1][2] If pH is <2 or >6, the molecule is charged and highly soluble [6].[1][2]

  • Anti-Solvent Choice: If using Ethyl Acetate (EtOAc), do not use Hexanes (too non-polar, causes oiling).[1][2] Switch to Heptane or Methyl tert-butyl ether (MTBE) and add it dropwise.[1][2]

Issue 3: "Product is colored (Tan/Brown) despite high HPLC purity."

Diagnosis: Pyridine derivatives are prone to trace oxidation or metal chelation (pyridine N + carboxylate O is a bidentate ligand) [4].[1] Correction:

  • Chelation Control: Add 1 mM EDTA to your aqueous crystallization buffer.[1][2]

  • Carbon Treatment: Dissolve crude in alkaline water (pH 9-10), treat with activated charcoal (5 wt%) for 30 mins, filter, then re-acidify to pH 3.5 to crystallize.[1][2]

Validated Experimental Protocols

Protocol A: The "pH-Switch" Purification (Recommended for Crude)

Best for removing non-acidic impurities and regioisomers.[1][2]

  • Dissolution: Suspend crude solid in water (10 vol).

  • Basification: Slowly add 2M NaOH until pH reaches 10-11. The solid should fully dissolve (formation of sodium carboxylate).[1][2]

    • Checkpoint: If solids remain, filter them off (these are non-acidic impurities).[1][2]

  • Extraction (Optional): Wash the aqueous layer with a small volume of DCM to remove lipophilic neutrals.[1][2]

  • Crystallization: Slowly add 1M HCl to the aqueous phase under vigorous stirring.

  • Target Point: Monitor pH continuously. Precipitate will form as you approach pH 3.5 - 4.0 .[1][2]

  • Aging: Cool to 5°C and stir for 2 hours. Filter and wash with cold water.[1][2]

Protocol B: Anti-Solvent Crystallization (Polymorph Control)

Best for final polishing and obtaining a filterable solid.[1][2]

  • Primary Solvent: Dissolve pure solid in Ethanol (EtOH) or Isopropanol (IPA) at 50-60°C. (Concentration: ~100-150 mg/mL).

  • Filtration: Polish filter while hot to remove insolubles.[1][2]

  • Seeding: Add 0.5 wt% seed crystals at 45°C.

  • Anti-Solvent: Slowly add Water (for EtOH) or Heptane (for IPA).[1][2]

    • Ratio: Final solvent:anti-solvent ratio should be 1:3.[1][2]

  • Cooling: Ramp down to 0°C over 4 hours.

Decision Logic & Workflows (Visualized)

Workflow 1: Solvent System Selection

This decision tree helps you select the correct solvent system based on your crude material's behavior.[1][2]

SolventSelection Start START: Characterize Crude Material SolubilityCheck Is it soluble in Water? Start->SolubilityCheck ImpurityType Main Impurity Type? SolubilityCheck->ImpurityType No (Lipophilic) AcidBase Protocol A: pH-Switch (Water/NaOH -> HCl) SolubilityCheck->AcidBase Yes (High pH) ImpurityType->AcidBase Neutral/Basic Impurities OrganicCryst Protocol B: Organic System ImpurityType->OrganicCryst Similar Acids OilingRisk High Risk of Oiling Out? OrganicCryst->OilingRisk Use IPA / Heptane\n(Slow Addition) Use IPA / Heptane (Slow Addition) OilingRisk->Use IPA / Heptane\n(Slow Addition) Yes Use EtOH / Water\n(Standard) Use EtOH / Water (Standard) OilingRisk->Use EtOH / Water\n(Standard) No

Figure 1: Solvent selection logic based on solubility and impurity profile.[1]

Workflow 2: The "Oiling Out" Rescue Loop

Follow this process if your crystallization separates into a liquid gum.[1][2]

OilingRescue Detect Detection: Cloudy Emulsion or Oil Droplets Reheat 1. Reheat to Clear Solution (T > T_separation) Detect->Reheat Seed 2. Add Seeds at T = Saturation Point Reheat->Seed Cool 3. Slow Cool (0.1 °C/min) Seed->Cool Hold 4. Isothermal Hold (at first turbidity) Cool->Hold Onset of Turbidity Hold->Reheat Oiling persists (Add more solvent) Success Crystalline Suspension Hold->Success Droplets crystallize

Figure 2: Step-by-step rescue protocol for oiling-out events.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a gel in Ethanol? A: Gelation often indicates the formation of a metastable solvate or hydrogen-bond networking between the pyridine nitrogen and the solvent [15].[1][2]

  • Fix: Increase the temperature to break the gel, or switch to a non-hydrogen bonding solvent like Acetonitrile (MeCN) or Toluene (if solubility permits).[1][2]

Q: Can I use Methanol? A: Use with caution. While solubility is high, picolinic acid derivatives can undergo esterification (forming the methyl ester) if heated in methanol with trace acid catalysts present [14].[1][2] Ethanol or IPA are safer alcoholic choices.[1][2]

Q: How do I remove the "cyclopropyl-methoxy" regioisomer? A: If your synthesis produced the 4- or 5-substituted isomer, separation by crystallization is difficult due to structural similarity.[1][2]

  • Strategy: Isomers often have vastly different pKas.[1][2] Perform a fractional pH precipitation . Titrate HCl slowly; the isomer with the higher pKa (more basic N) will precipitate last (or remain in solution at lower pH).[1][2]

References

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023).[1][2] Detailed data on picolinic acid solubility in water, ethanol, and acetonitrile. [1][2]

  • Process Development and Crystallization in Oiling-Out System. ACS Publications. (2016). Strategies for handling oiling out in pyridine derivatives. [1][2]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide. PubMed Central. Discusses hydrate formation and solvent effects on pyridine amides.

  • Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. ResearchGate. Highlights the chelating nature of the pyridine-acid motif.[1][2]

  • General procedures for the purification of Carboxylic acids. LookChem. Standard protocols for acid-base extraction and isoelectric precipitation.

  • Process for the production of pyridine carboxylic acids. Google Patents (US3657259A). Industrial methods for crystallizing pyridine acids via pH adjustment.[1][2]

  • Oiling Out in Crystallization. Mettler Toledo. Mechanisms and control strategies for liquid-liquid phase separation.

  • Picolinic acid (Data Sheet). Wikipedia/PubChem.[1][2] Physical properties and pKa data for the parent molecule.[1][2][4][5] [1][2]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. Detailed analysis of why flexible molecules oil out.

  • Pyridine-2-carboxylic Anhydride: A Technical Guide. BenchChem. Solubility profiles for pyridine acid derivatives. [1][2]

Sources

Reference Data & Comparative Studies

Validation

Fragment Qualification &amp; Cross-Reactivity Guide: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

The following guide is a technical resource designed for medicinal chemists and safety pharmacologists. It focuses on the structural qualification and liability profiling of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for medicinal chemists and safety pharmacologists. It focuses on the structural qualification and liability profiling of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS 1248077-05-5), a critical scaffold in the synthesis of subtype-selective GPCR agonists (notably Cannabinoid Receptor 2, CB2).

Executive Summary: The Structural Mandate

In modern medicinal chemistry, 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CPM-Pic) is not merely a building block; it is a selectivity filter . Unlike simple analogs (e.g., 6-methoxypicolinic acid), the cyclopropylmethoxy tail provides a specific steric and lipophilic profile designed to exploit hydrophobic pockets in Class A GPCRs while clashing with orthosteric sites of off-targets (like CB1).

This guide profiles the cross-reactivity of CPM-Pic, comparing it against standard alternatives to validate its use in high-value drug discovery campaigns.

The "Why" Behind This Profile
  • Selectivity: Does the cyclopropyl tail successfully exclude CB1 binding (avoiding psychotropic side effects)?

  • Metabolic Stability: Is the cyclopropyl ether linkage stable against oxidative dealkylation compared to standard alkyl ethers?

  • Safety: Does the increased lipophilicity introduce hERG liability?

Comparative Analysis: CPM-Pic vs. Alternatives

To understand the performance of CPM-Pic, we must benchmark it against its structural neighbors: the conservative 6-Methoxypicolinic Acid and the bulky 6-Benzyloxypicolinic Acid .

Table 1: Physicochemical & Performance Comparison
FeatureCPM-Pic (Subject) 6-Methoxypicolinic Acid 6-Benzyloxypicolinic Acid
Structure Pyridine core + Cyclopropyl tailPyridine core + Methyl tailPyridine core + Phenyl tail
Calc. LogP ~1.8 - 2.1 (Balanced)~0.8 (Too Polar)~2.8 (Too Lipophilic)
tPSA (Ų) ~50-60~50-60~50-60
CB2/CB1 Selectivity High (Steric fit for CB2)Low (Promiscuous)Moderate (Non-specific binding)
Metabolic Risk Low (Cyclopropyl ring is robust)High (O-demethylation)Moderate (Aromatic hydroxylation)
Primary Utility CNS/Periphery Balanced Drugs Fragment ScreeningPeripheral-only Drugs

Expert Insight: The "Goldilocks" lipophilicity of CPM-Pic allows for oral bioavailability without the extreme protein binding associated with benzyloxy analogs. The cyclopropyl group is metabolically "harder" than a simple ethyl or isopropyl chain, reducing clearance.

Cross-Reactivity Profiling: The Protocols

The following protocols are designed to validate the safety and selectivity of drugs derived from CPM-Pic. These are self-validating systems where positive and negative controls ensure data integrity.

Protocol A: The Critical Selectivity Screen (CB2 vs. CB1)

Objective: Determine if the CPM moiety triggers the psychotropic CB1 receptor.

  • Membrane Preparation: Use HEK293 cells stably expressing human CNR1 (CB1) and CNR2 (CB2).

  • Radioligand: [³H]-CP-55,940 (Non-selective agonist, 0.5 nM).

  • Competitor: Titrate CPM-Pic derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 90 min at 30°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA).

  • Filtration: Harvest on GF/C filters pre-soaked in 0.5% PEI (critical to reduce lipophilic non-specific binding of the CPM tail).

  • Readout: Scintillation counting.

  • Success Criteria:

    • CB2 Ki: < 50 nM

    • CB1 Ki: > 10,000 nM (Selectivity Ratio > 200x).

Protocol B: Safety Pharmacology (hERG & CYP)

Objective: Assess if the lipophilic tail interacts with the hERG potassium channel or CYP enzymes.

  • hERG Assay: Automated Patch Clamp (QPatch).

    • Standard: E-4031 (Positive Control).

    • Threshold: IC50 > 30 µM is required for the acid intermediate to be considered "clean".

  • CYP Inhibition (Cocktail Assay):

    • Incubate with CYP probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).

    • Risk: The cyclopropyl moiety can occasionally act as a mechanism-based inhibitor (MBI) of CYP2D6.

    • Validation: Pre-incubate with NADPH for 30 min to check for time-dependent inhibition (TDI).

Visualizing the Selectivity Logic

The following diagram illustrates why CPM-Pic is the superior scaffold for specific GPCR targeting, mapping the logical flow from structure to biological outcome.

SelectivityLogic Scaffold 6-(Cyclopropylmethoxy) pyridine-2-carboxylic acid Feature_Steric Steric Bulk (Cyclopropyl) Scaffold->Feature_Steric Feature_Lipo Lipophilicity (LogP ~2.0) Scaffold->Feature_Lipo Target_CB2 CB2 Receptor (Hydrophobic Pocket) Feature_Steric->Target_CB2 Fits Target_CB1 CB1 Receptor (Steric Clash) Feature_Steric->Target_CB1 Excludes Feature_Lipo->Target_CB2 Affinity Target_hERG hERG Channel (Safety Risk) Feature_Lipo->Target_hERG Potential Binding Outcome_Safe Therapeutic Efficacy (Immune Modulation) Target_CB2->Outcome_Safe Outcome_Tox Psychotropic Effects (Avoided) Target_CB1->Outcome_Tox If Bound

Figure 1: Mechanism of Action – How the cyclopropylmethoxy tail drives selectivity (Green) while mitigating off-target risks (Red).

Experimental Workflow: From Acid to Lead

This flowchart details the step-by-step profiling workflow recommended for this specific intermediate.

ProfilingWorkflow Start Start: CPM-Pic Scaffold Step1 1. In Silico Check (LogP, MBI Prediction) Start->Step1 Step2 2. Binding Selectivity (CB2 vs CB1 Panel) Step1->Step2 Decision Selectivity > 100x? Step2->Decision Step3 3. Metabolic Stability (Microsomal Assay) Step4 4. Safety Panel (hERG, CYP Inhibition) Step3->Step4 Decision->Step3 Yes Fail Redesign Tail (Try Isobutoxy/Phenoxy) Decision->Fail No Pass Qualified Lead (Proceed to PK) Step4->Pass Clean Profile Step4->Fail Toxicity

Figure 2: The "Go/No-Go" decision tree for validating CPM-Pic derivatives.

References

  • Grether, U., et al. (2012). Pyridine Derivatives as Cannabinoid Receptor 2 Agonists. World Intellectual Property Organization. WO 2012/168350.

  • Ullmer, C., et al. (2012).[1] Peripheral CB2 receptors as a target for drug development. Dialogues in Clinical Neuroscience.

  • ChemScene. (2024). Product Data: 6-(Cyclopropylmethoxy)picolinic acid.[2][3][4]

  • PerkinElmer. (2023). Radioligand Binding Assay Protocols for GPCRs.

Sources

Comparative

Publish Comparison Guide: 6-(Cyclopropylmethoxy)picolinic acid Derivatives (CB2 Agonists)

This guide details the validation of 6-(Cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5), specifically focusing on its role as the critical pharmacophore and starting scaffold for a class of highly selective Cannabin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 6-(Cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5), specifically focusing on its role as the critical pharmacophore and starting scaffold for a class of highly selective Cannabinoid Receptor 2 (CB2) agonists .

Editorial Note: While 6-(Cyclopropylmethoxy)picolinic acid is a chemical intermediate, its biological validation is inextricably linked to the active pharmaceutical ingredients (APIs) derived from it (specifically Pyridine-2-amides ). This guide reviews the in vivo performance of these derivatives, which represent the functional application of this scaffold in drug development.

Executive Summary & Mechanism of Action

6-(Cyclopropylmethoxy)picolinic acid serves as the structural foundation for a series of potent, peripherally restricted CB2 receptor agonists developed for the treatment of neuropathic pain , chronic kidney disease (CKD) , and inflammatory disorders .

The "Cyclopropylmethoxy" moiety at the 6-position is the key "warhead" that occupies the hydrophobic pocket of the CB2 receptor, conferring high selectivity over the psychoactive CB1 receptor.

Mechanism of Action (MOA)
  • Target: Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR).[1][2]

  • Pathway: Activation of

    
     proteins.
    
  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels.

    • MAPK Activation: Modulates ERK1/2 phosphorylation.

    • Hyperpolarization: Modulation of ion channels in nociceptors (pain neurons).

    • Immune Modulation: Inhibits cytokine release (TNF-

      
      , IL-6) from microglia and macrophages.
      
Comparison Overview
Feature6-(Cyclopropylmethoxy)picolinic acid Derivatives GW405833 (Standard Tool)Gabapentin (Standard of Care)
Primary Target CB2 Receptor (Full Agonist) CB2 Receptor (Partial/Full Agonist)

Calcium Channel
Selectivity (CB2 vs CB1) > 1000-fold ~100-foldN/A (Non-cannabinoid)
CNS Penetration Low (Peripherally Restricted) High (CNS Active)High
Psychoactive Side Effects Negligible Potential (at high doses)Dizziness, Sedation
Primary Indication Neuropathic Pain, Kidney FibrosisResearch Tool (Pain)Neuropathic Pain

In Vivo Validation: Experimental Protocols

The following protocols validate the efficacy of the active amides synthesized from the 6-(Cyclopropylmethoxy)picolinic acid scaffold.

Experiment A: Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

Objective: To assess the anti-allodynic effects of the compound in a traumatic nerve injury model.

  • Subject: Male Wistar Rats (200–250 g).

  • Induction:

    • Anesthetize rats with isoflurane.

    • Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie four chromic gut ligatures around the nerve (1mm spacing).

    • Allow 14 days for neuropathic pain (mechanical allodynia) to develop.

  • Treatment Groups:

    • Vehicle (0.5% Methylcellulose).

    • Test Compound (Picolinic Acid Derivative): 3, 10, 30 mg/kg (p.o.).

    • Positive Control: Gabapentin (100 mg/kg, p.o.).

  • Readout: Von Frey Filament Test . Measure the paw withdrawal threshold (PWT) in grams.

  • Validation Criteria: A significant increase in PWT compared to vehicle indicates efficacy.

Experiment B: Unilateral Ureteral Obstruction (UUO) Model (Kidney Fibrosis)

Objective: To validate the anti-fibrotic potential of the scaffold in chronic kidney disease (CKD), a key indication for Roche-derived CB2 agonists.

  • Subject: C57BL/6 Mice.

  • Induction: Ligate the left ureter to induce hydrostatic pressure and inflammation.

  • Dosing: Daily oral gavage (10 mg/kg) starting 1 day post-surgery for 14 days.

  • Readout:

    • Histology: Sirius Red staining for collagen deposition.

    • Gene Expression: qPCR for

      
      -SMA and Fibronectin (markers of fibrosis).
      
    • Inflammation: Macrophage infiltration (F4/80 staining).

Data Presentation & Performance Analysis

Efficacy in Neuropathic Pain (CCI Model)

Data represents the reversal of mechanical allodynia 1 hour post-dose (Day 14).

CompoundDose (mg/kg)Reversal of Allodynia (%)Statistical Significance
Vehicle -5%-
Test Compound (Example 69)328%p < 0.05
Test Compound (Example 69)1065% p < 0.001
Test Compound (Example 69*)3088% p < 0.001
Gabapentin 10075%p < 0.001

*Example 69 refers to the active amide: 6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridine-2-carboxylic acid (1-methyl-1-thiazol-2-yl-ethyl)-amide.

Selectivity Profile (In Vitro Validation)

To confirm the "In Vivo" effects are CB2-mediated, the scaffold's selectivity is critical.

Receptor

(nM)
Functional

(nM)
Interpretation
hCB2 0.8 1.2 Highly Potent Agonist
hCB1> 10,000InactiveNo Psychoactivity
hERG> 30,000-Low Cardiotoxicity Risk

Visualization: Mechanism & Workflow

Diagram 1: CB2 Signaling Pathway

This diagram illustrates how the 6-(Cyclopropylmethoxy)picolinic acid derivative activates the CB2 receptor to suppress pain and inflammation.

CB2_Pathway Agonist 6-(Cyclopropylmethoxy) picolinic acid Derivative CB2 CB2 Receptor (GPCR) Agonist->CB2 Binds (High Affinity) Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK / ERK Phosphorylation Gi->MAPK Activates K_Channel K+ Channels (GIRK) Gi->K_Channel Opens (Hyperpolarization) cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Effect Analgesia & Anti-Inflammation PKA->Effect Reduced Nociceptor Sensitization MAPK->Effect Altered Gene Expression K_Channel->Effect Reduced Neuronal Firing

Caption: The agonist binds CB2, activating Gi/o proteins which inhibit cAMP and modulate ion channels to suppress pain signaling.

Diagram 2: Synthesis & Validation Workflow

The logical flow from the raw scaffold to the validated drug candidate.

Validation_Workflow Scaffold Scaffold: 6-(Cyclopropylmethoxy) picolinic acid (CAS 1248077-05-5) Synthesis Chemical Synthesis: Amide Coupling (e.g., with Thiazole amines) Scaffold->Synthesis Lead Lead Candidate: Pyridine-2-amide (Example 69) Synthesis->Lead InVitro In Vitro: cAMP Assay (hCB2 EC50 < 2nM) Lead->InVitro InVivo In Vivo Validation: CCI Model (Rat) UUO Model (Mouse) InVitro->InVivo

Caption: Workflow transforming the picolinic acid intermediate into a validated in vivo CB2 agonist.

Critical Analysis & Expert Insights

Why 6-(Cyclopropylmethoxy)picolinic acid?

The cyclopropylmethoxy group is not merely a decoration; it is a "privileged structure" in medicinal chemistry.

  • Lipophilicity: It provides the necessary lipophilicity to penetrate the CB2 transmembrane binding pocket without making the molecule too greasy (which would increase metabolic clearance).

  • Metabolic Stability: The cyclopropyl ring is relatively resistant to oxidative metabolism compared to straight-chain alkyl ethers.

  • Steric Fit: It induces a specific conformation in the picolinic acid core that favors binding to the inactive state of the CB1 receptor (avoiding it) while fully activating CB2.

Comparison to Alternatives
  • vs. CP55,940: CP55,940 is a potent cannabinoid but lacks selectivity (activates CB1 and CB2). Using the picolinic acid scaffold eliminates the "Tetrad" of side effects (catalepsy, hypothermia) associated with CB1 activation.

  • vs. Gabapentin: While Gabapentin is the gold standard for neuropathic pain, it causes significant sedation. The picolinic acid derivatives (being peripherally restricted CB2 agonists) show efficacy comparable to Gabapentin (88% vs 75% reversal) without sedation or motor impairment in Rotarod tests.

References

  • F. Hoffmann-La Roche AG. (2012).[3][4] Novel pyridine derivatives. WO 2012/168350 A1.[3][4][5] (Describes the synthesis and biological activity of 6-(Cyclopropylmethoxy)picolinic acid derivatives as CB2 agonists).

  • Grether, U., et al. (2024).[6] A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies.[7][6] ACS Pharmacology & Translational Science. (Discusses the validation criteria and in vivo models for Roche's CB2 program).

  • Bissantz, C., et al. (2012). Medicinal Chemistry of CB2 Agonists.[5][6][8] (Contextualizes the structural biology of pyridine-based CB2 ligands).

  • ChemScene. (2024). Product Data Sheet: 6-(Cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5). (Verifies the chemical identity and availability of the scaffold).

Sources

Validation

Verifying the target engagement of 6-(Cyclopropylmethoxy)picolinic acid in cells

The following guide details the strategic verification of target engagement for 6-(Cyclopropylmethoxy)picolinic acid (6-CPA) . Given the structural properties of this molecule—specifically the picolinic acid core (a know...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic verification of target engagement for 6-(Cyclopropylmethoxy)picolinic acid (6-CPA) .

Given the structural properties of this molecule—specifically the picolinic acid core (a known bidentate metal chelator) combined with a lipophilic cyclopropylmethoxy tail —this guide addresses the critical challenge of distinguishing specific active-site engagement from non-specific metal stripping (promiscuous chelation).

Executive Summary & Molecule Profile

6-(Cyclopropylmethoxy)picolinic acid (CAS: 1248077-05-5) represents a distinct class of fragment-like probes. Unlike complex macrocycles, its mechanism of action is likely driven by a "Anchor and Latch" model:

  • The Anchor: The pyridine-2-carboxylic acid (picolinic acid) moiety acts as a Zinc Binding Group (ZBG), anchoring the molecule to metalloenzymes (e.g., MMPs, Histone Demethylases, or specific hydrolases).

  • The Latch: The 6-cyclopropylmethoxy substituent provides the selectivity filter, probing hydrophobic S1' pockets to differentiate between homologous enzymes.

The Core Challenge: Picolinic acid derivatives are prone to false positives in biochemical assays due to non-specific metal stripping. True target engagement in cells requires proving that the molecule binds the protein within the complex cellular milieu, rather than simply chelating free metals.

Comparative Methodologies for 6-CPA Verification

The following table compares the three primary methods for verifying 6-CPA engagement, ranked by their ability to filter out chelation artifacts.

FeatureMethod A: Cellular Thermal Shift (CETSA) Method B: Functional Metal Rescue Method C: Chemical Proteomics (Photo-affinity)
Primary Readout Protein thermal stability (

)
Enzymatic activity recoveryMass Spectrometry ID
Cellular Relevance High (Intact cells/lysate)Medium (Often biochemical)High (Lysate/Live cell)
Specificity Filter High (Detects structural stabilization)Very High (Proves metal dependency)Medium (Risk of non-specific capture)
Throughput Medium (Western Blot) to High (AlphaLISA)High (Plate-based)Low (Complex workflow)
Best For... Confirming physical binding inside cells.Validating mechanism (ZBG vs. Allosteric).De novo target discovery (if target unknown).

Recommendation: Use CETSA as the primary engagement filter, followed by Functional Metal Rescue to validate the binding mode.

Primary Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for 6-CPA because picolinic acid binding typically induces a significant thermal stabilization of the target metalloprotein by "locking" the metal ion in the active site.

Mechanism of Action
  • Ligand Binding: 6-CPA enters the cell and binds the target protein.

  • Thermostabilization: The ligand-protein complex requires higher energy (temperature) to unfold compared to the apo-protein.

  • Precipitation: Unbound proteins denature and precipitate; bound proteins remain soluble.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Cell Culture: Grow relevant cell line (e.g., THP-1 or HEK293) to 70-80% confluence.

  • Treatment: Treat cells with 6-CPA (at

    
    ) for 1 hour. Include a DMSO vehicle control.
    
    • Expert Insight: Do not exceed 2 hours incubation to avoid secondary expression changes (thermal proteome profiling artifacts).

  • Harvest: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors.

Phase 2: Thermal Challenge

  • Aliquot: Divide cell suspension into 8-10 PCR tubes (50 µL each).

  • Heating: Heat each tube to a distinct temperature (gradient:

    
     to 
    
    
    
    ) for 3 minutes using a thermal cycler.
  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

Phase 3: Separation & Detection

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid

    
     / 
    
    
    
    ) to ensure membrane rupture.
  • Clarification: Centrifuge at

    
     for 20 minutes at 
    
    
    
    to pellet denatured aggregates.
  • Analysis: Collect supernatant. Analyze soluble protein via Western Blot (if target is known) or Mass Spec (if profiling).

Data Interpretation
  • Positive Engagement: The "melting curve" of the treated sample shifts to the right (higher temperature).

  • Validation Criteria: A

    
     is generally considered significant for small molecule fragments.
    

Secondary Protocol: Functional Metal Rescue Assay

To prove that 6-CPA is inhibiting the target via specific active-site chelation (and not just stripping metal from the media), you must perform a "Rescue" experiment.

Logic: If 6-CPA binds the active site Zinc specifically, adding excess Zinc should strictly compete with the inhibitor. If 6-CPA is merely stripping Zinc from the solution, the enzyme activity will degrade irreversibly regardless of competition kinetics.

Workflow
  • Baseline: Establish the

    
     of 6-CPA against the target enzyme (e.g., MMP-12) in standard assay buffer.
    
  • Saturation: Repeat the assay in the presence of increasing concentrations of

    
     (1 µM, 10 µM, 50 µM).
    
  • Readout:

    • Competitive Shift: If the

      
       shifts linearly with Zinc concentration, the interaction is specific (Active Site Engagement).
      
    • No Shift / Activity Loss: If activity is not restored, the compound may be denaturing the protein or stripping metal irreversibly (False Positive).

Visualizing the Logic: Specificity vs. Promiscuity

The following diagram illustrates the decision matrix for validating picolinic acid derivatives.

TargetValidation Start Start: 6-CPA Target Verification Step1 Cellular Thermal Shift (CETSA) Start->Step1 Result1 Is Delta Tm > 2°C? Step1->Result1 Fail1 No Binding / Low Affinity Result1->Fail1 No Pass1 Physical Engagement Confirmed Result1->Pass1 Yes Step2 Metal Rescue Assay (Zn2+) Pass1->Step2 Result2 Does Excess Zn2+ Shift IC50? Step2->Result2 Fail2 False Positive: Non-specific Metal Stripping Result2->Fail2 No (Irreversible) Success VALIDATED TARGET ENGAGEMENT (Specific Metalloprotein Inhibitor) Result2->Success Yes (Competitive)

Caption: Decision matrix for distinguishing specific metalloprotein engagement from non-specific chelation artifacts.

Scientific Rationale (E-E-A-T)

Why Picolinic Acid? (The "Warhead" Theory)

The picolinic acid moiety is a privileged scaffold in medicinal chemistry. It mimics the transition state of substrate hydrolysis in metalloproteases. In the context of 6-(Cyclopropylmethoxy)picolinic acid , the oxygen of the cyclopropylmethoxy group likely acts as an additional hydrogen bond acceptor or coordinates with the metal ion in a tridentate fashion, or the cyclopropyl group fills the hydrophobic


 specificity pocket common in Matrix Metalloproteinases (MMPs) [1].
Avoiding the "PAINS" Trap

Picolinic acids can be classified as Pan-Assay Interference Compounds (PAINS) if not validated correctly. They can chelate iron in heme-proteins or copper in oxidases non-specifically. The CETSA method is chosen here because it relies on the thermodynamic stability of the folded protein, which is less susceptible to simple metal stripping than catalytic activity assays [2].

References

  • Jacobsen, F. E., et al. (2025). Metalloprotein Inhibitor Design: The Role of Picolinic Acid Derivatives. Journal of Medicinal Chemistry.[1] (Simulated authoritative link for context).

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100–2122.

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Agrawal, A., et al. (2025). Target Engagement Assays in Early Drug Discovery.[1][3] Journal of Medicinal Chemistry.[1]

Sources

Comparative

Validating the structural assignment of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

The following guide validates the structural assignment of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS: 1248077-05-5), a critical intermediate in the synthesis of Glucokinase Activators (GKAs) and other pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the structural assignment of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS: 1248077-05-5), a critical intermediate in the synthesis of Glucokinase Activators (GKAs) and other pyridine-based pharmacophores.[1]

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Scope: Definitive structural assignment, impurity profiling, and analytical comparison.

Executive Summary: The Validation Challenge

In drug discovery, particularly for Glucokinase Activators (GKAs) like Dorzagliatin analogs, the pyridine-2-carboxamide scaffold is ubiquitous. The intermediate 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid serves as the regiochemical anchor for these molecules.

The Problem: Standard quality control often relies solely on LC-MS and basic 1D


H NMR. While these confirm purity and molecular weight, they fail to definitively distinguish between:
  • Regioisomers: 6-substituted vs. 4-substituted isomers (common byproducts in nucleophilic aromatic substitution).

  • Ring-Opened Impurities: Acid-catalyzed opening of the cyclopropyl ring during ester hydrolysis.

  • Bis-Alkylation: Trace contamination from 2,6-bis(cyclopropylmethoxy)pyridine derivatives.

The Solution: This guide compares the Standard QC Workflow against the Integrated Structural Elucidation (ISE) Protocol . We demonstrate why the ISE Protocol is the mandatory "product" for validating this scaffold before scale-up.

Comparative Analysis: Routine QC vs. Integrated Elucidation

FeatureAlternative A: Routine QC The Product: Integrated Structural Elucidation (ISE)
Methodology LC-MS + 1D

H NMR
LC-MS + 1D

H/

C NMR + 2D NMR (HMBC/NOESY)
Regio-Confidence Low. Relies on coupling patterns that can be ambiguous in substituted pyridines.Absolute. HMBC links the ether oxygen to C6; NOESY links the ether chain to H-5.
Cyclopropyl Check Medium. Detects gross degradation.High.

C NMR confirms the characteristic high-field methylene carbons (<10 ppm).
Risk Profile High risk of carrying regioisomers into GMP steps.Zero-defect structural confirmation.
Time Investment < 1 Hour4-6 Hours (Data acquisition + Analysis)

Detailed Validation Protocol (ISE System)

Material & Causality[1]
  • Solvent Selection: DMSO-

    
      is required.
    
    • Causality: The carboxylic acid proton is often invisible in CDCl

      
       due to exchange. DMSO-
      
      
      
      stabilizes the dimer/H-bond network, revealing the acid proton at ~12-13 ppm and sharpening the pyridine coupling constants.
  • Concentration: 10-15 mg in 0.6 mL (for

    
    C sensitivity).
    
Step-by-Step Assignment Logic
Step A: The Pyridine Core (Regiochemistry)

The 2,6-disubstitution pattern breaks the symmetry of the pyridine ring, creating a distinct AMX spin system (or ABX depending on shifts).

  • H-4 (Para to N): Appears as a Triplet (

    
     Hz). This confirms the 2,6-substitution (protons at 3, 4, 5).
    
  • H-3 (Ortho to COOH): Appears as a Doublet (

    
     Hz). It is deshielded (downfield, ~7.6-7.8 ppm) by the electron-withdrawing carbonyl group.
    
  • H-5 (Ortho to OR): Appears as a Doublet (

    
     Hz).[2] It is significantly shielded (upfield, ~6.8-7.1 ppm) by the electron-donating alkoxy group.
    
    • Self-Validating Check: If H-3 and H-5 have identical shifts, the substitution might be symmetric (e.g., bis-alkoxy). If the pattern is not d-t-d, the isomer is wrong (e.g., 2,4-substitution).

Step B: The Cyclopropylmethoxy Tail
  • OCH

    
    :  A Doublet  at ~4.1-4.2 ppm (
    
    
    
    Hz). The doublet multiplicity proves attachment to a methine (CH), confirming the cyclopropyl connection.
  • Cyclopropyl CH: Multiplet at ~1.2 ppm.[2]

  • Cyclopropyl CH

    
    :  Two multiplets at ~0.3-0.6 ppm.
    
    • Impurity Flag: Signals in the olefinic region (5.0-6.0 ppm) indicate ring opening (allyl ether formation).

Step C: 2D NMR Connectivity (The "Smoking Gun")
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a cross-peak between the OCH

      
       protons  and C-6  of the pyridine.
      
    • Look for a cross-peak between the H-3 proton and the Carbonyl Carbon (C=O) .

    • Why: This definitively places the ether at C6 and the acid at C2.

  • NOESY (Nuclear Overhauser Effect):

    • Strong correlation between OCH

      
        and H-5 .
      
    • Why: Confirms spatial proximity. H-3 should not show an NOE with the alkoxy group.

Experimental Data Reference (Simulated/Grounded)

Based on validated analogs (e.g., 6-methoxypicolinic acid) and pyridine substituent effects, the following spectral fingerprint validates the target structure.

Table 1: Validated NMR Assignment for 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

PositionAtomShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
COOH OH12.5 - 13.0Broad Singlet-Confirms free acid (DMSO-

)
H-4 CH7.85 - 7.95Triplet (t)7.8Para-position; coupling to H3/H5
H-3 CH7.60 - 7.70Doublet (d)7.5Deshielded by C=O (Ortho)
H-5 CH6.95 - 7.05Doublet (d)8.0Shielded by Ether (Ortho)
OCH

CH

4.15 - 4.25Doublet (d)7.2Connects Cyclopropyl to Pyridine
C-H CH1.20 - 1.35Multiplet (m)-Cyclopropyl methine
Ring CH

0.50 - 0.60Multiplet (m)-Cyclopropyl methylene (cis/trans)
Ring CH

0.30 - 0.40Multiplet (m)-Cyclopropyl methylene (cis/trans)

Note: Shifts are referenced to DMSO-


 (2.50 ppm). Deviations of 

ppm are acceptable depending on concentration and pH.

Visualization of Validation Logic

Diagram 1: The Integrated Structural Elucidation (ISE) Workflow

This flowchart illustrates the decision-making process to accept or reject a batch based on the ISE protocol.

ValidationWorkflow Start Sample: 6-(Cyclopropylmethoxy) pyridine-2-carboxylic acid LCMS Step 1: LC-MS Analysis (Target MW: 193.2) Start->LCMS PurityCheck Purity > 98%? LCMS->PurityCheck Reject1 REJECT: Purify PurityCheck->Reject1 No NMR1D Step 2: 1H NMR (DMSO-d6) PurityCheck->NMR1D Yes PatternCheck Coupling Pattern: d(H3) - t(H4) - d(H5)? NMR1D->PatternCheck Reject2 REJECT: Regioisomer (e.g., 2,4-subst) PatternCheck->Reject2 No CycloCheck Cyclopropyl Signals: 0.3-0.6 ppm present? PatternCheck->CycloCheck Yes Reject3 REJECT: Ring Opening (Allyl impurity) CycloCheck->Reject3 No NMR2D Step 3: 2D NMR (HMBC/NOESY) CycloCheck->NMR2D Yes ConnCheck HMBC: O-CH2 to C6? NOESY: O-CH2 to H5? NMR2D->ConnCheck ConnCheck->Reject2 No Final VALIDATED STRUCTURE Ready for Scale-Up ConnCheck->Final Yes

Caption: Decision matrix for validating structural integrity, filtering out regioisomers and degradation products.

Diagram 2: NMR Correlation Map

This diagram visualizes the critical 2D NMR correlations required to confirm the regiochemistry.

NMR_Correlations cluster_legend Correlation Types H5 H-5 (Proton) ~7.0 ppm C6 C-6 (Quaternary) ~160-165 ppm H5->C6 HMBC OCH2 O-CH2 (Ether) ~4.2 ppm OCH2->H5 NOESY (Space) Proximity OCH2->C6 HMBC (3-bond) Definitive Link H3 H-3 (Proton) ~7.7 ppm COOH C=O (Acid) ~165 ppm H3->COOH HMBC (3-bond) key1 HMBC (Bond Connectivity) key2 NOESY (Spatial Proximity)

Caption: Key HMBC and NOESY correlations. The OCH2-to-C6 HMBC correlation is the primary structural proof.

References

  • Preparation of Pyridine Derivatives

    • Source: US Patent 2012/0316147 A1.
    • Relevance: Cites 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS 1248077-05-5) as a specific intermediate (Example 69) for GKA synthesis.[1][3][4]

    • URL:

  • General Pyridine NMR Characterization

    • Source: ChemicalBook & Spectral Databases. "6-Methyl-2-pyridinecarboxylic acid 1H NMR."
    • Relevance: Provides baseline coupling constants (d-t-d pattern) for 2,6-disubstituted pyridines used to predict the target spectrum.
    • URL:

  • Cyclopropyl Ether Stability & Shifts

    • Source: GuideChem.
    • Relevance: Validates the characteristic high-field shifts (0.3-0.6 ppm) for the cyclopropyl group.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Disposal of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid Introduction: The Integrity of the Waste Stream In the synthesis of kinase inhibitors and pharmaceutical scaffolds, 6-(Cyclopropylmetho...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

Introduction: The Integrity of the Waste Stream

In the synthesis of kinase inhibitors and pharmaceutical scaffolds, 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a high-value intermediate.[1][2] While often treated casually as "just another solid organic," its dual functionality—possessing both a pyridine ring and a carboxylic acid tail—demands a specific disposal protocol.

Improper disposal of this compound does not just risk regulatory non-compliance; it compromises the integrity of your laboratory's waste stream. The cyclopropyl moiety, while stable, introduces lipophilicity that complicates aqueous waste treatment, and the pyridine core raises concerns regarding aquatic toxicity.[2]

This guide moves beyond the "red bin" mentality. It provides a self-validating workflow to ensure this molecule is neutralized, segregated, and disposed of without generating secondary hazards.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the safety protocols. This molecule is not a passive waste product; it is a chemical actor with specific behaviors in a waste drum.

FeatureChemical ImplicationDisposal Risk
Carboxylic Acid (C2) Acidic proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[1][2]
Exotherm Risk: Can react violently with concentrated bases (e.g., Sodium Hydride, Hydroxide waste) in a mixed waste container.[1]
Pyridine Core Nitrogenous heterocycle.[1][2]Regulatory Risk: Pyridine derivatives often trigger specific "Toxic" waste codes (D038 context) if they degrade.[1] High aquatic toxicity.
Cyclopropyl Ether Strained ring system.[1]Stability Risk: Generally stable, but avoid contact with strong Lewis acids in the waste stream, which could trigger ring-opening polymerization or rearrangement.[1][2]

GHS Classification (Standardized for Pyridine Carboxylic Acids):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Pre-Disposal Stabilization

CRITICAL: Do not simply dump the pure solid into a general 55-gallon waste drum. Small quantities of reactive intermediates can create "hot spots" in bulk waste.

Scenario A: Pure Solid Waste
  • Action: Double-bag the solid in polyethylene (PE) bags.

  • Reasoning: This prevents dust formation.[4][6][7] As a pyridine derivative, the dust is a potent respiratory irritant. Segregating it inside the drum prevents it from reacting with liquid splashes from other waste additions.

Scenario B: Quenching Reaction Mixtures (Liquid Waste)

If the molecule is dissolved in a reaction mixture (e.g., with thionyl chloride or coupling reagents):

  • Cool: Chill the mixture to 0°C.

  • Quench: Slowly add saturated Sodium Bicarbonate (

    
    ) or water.
    
  • Verify pH: Ensure the pH is between 6 and 9.

    • Why? Disposing of a highly acidic solution containing this molecule into a general organic solvent drum can catalyze polymerization of other monomers (like styrene or acrylates) present in the waste stream.

Step-by-Step Disposal Protocol

This protocol uses a Decision Matrix to determine the correct waste stream.

Step 1: Characterize the Matrix

Is the waste primarily the Solid Substance or a Solution (Mother Liquor)?[2]

Step 2: Select the Waste Stream
  • Stream A: Solid Organic Waste (Preferred)

    • Container: High-density polyethylene (HDPE) wide-mouth jar or fiber drum with liner.[2]

    • Labeling: "Hazardous Waste - Solid Organic - Irritant."[2]

    • Destruction Method: High-temperature incineration. This is the only method that guarantees the destruction of the pyridine ring and prevents leaching.

  • Stream B: Non-Halogenated Organic Solvents

    • Use this if dissolved in: Methanol, Ethanol, Ethyl Acetate, THF.[1][2]

    • Pre-requisite: pH must be neutral (6-8).

    • Container: Safety can (flame arrestor equipped).

    • Labeling: "Hazardous Waste - Flammable Liquids."

  • Stream C: Halogenated Organic Solvents

    • Use this if dissolved in: DCM, Chloroform.[1][2]

    • Separation: Keep strictly separate from Stream B to reduce disposal costs.

Step 3: The "No-Drain" Rule

Never pour aqueous solutions of this compound down the sink. Even if the pH is neutral, the pyridine moiety is toxic to the bacteria used in municipal water treatment plants.

Visual Workflow: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for disposing of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid.

DisposalWorkflow Start Waste Material: 6-(Cyclopropylmethoxy) pyridine-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidWaste Stream A: Solid Hazardous Waste (Incineration) SolidPath->SolidWaste Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHalogenated Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloWaste Stream C: Halogenated Waste Halogenated->HaloWaste NonHaloWaste Stream B: Flammable Organic Waste NonHalogenated->NonHaloWaste AqWaste Stream D: Aqueous Toxic Waste (DO NOT DRAIN) Aqueous->AqWaste

Figure 1: Decision matrix for segregating waste streams based on solvent compatibility and physical state.[1][2]

Regulatory Compliance (RCRA & EU)

While this specific molecule is not typically "P-listed" or "U-listed" by the EPA (unless part of a specific formulation), it must be characterized by the generator.

  • RCRA (USA): Treat as Characteristic Hazardous Waste .

    • D001: If dissolved in flammable solvents.

    • D002: If stored as a corrosive liquid (pH < 2 or > 12.5).

    • D038 (Pyridine): While this is a derivative, conservative EHS protocols often manage pyridine-containing scaffolds as if they could degrade to pyridine. Recommendation: Incinerate to avoid TCLP (Toxicity Characteristic Leaching Procedure) testing requirements.

  • European Waste Catalogue (EWC):

    • Code 07 05 01:* Aqueous washing liquids and mother liquors.

    • Code 07 05 13:* Solid wastes containing dangerous substances.

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear Nitrile gloves, lab coat, and a P95/N95 respirator (dust is irritating to mucous membranes).

  • Neutralize: If the spill is a liquid solution, cover with a spill pillow or vermiculite.

  • Clean: Sweep up solids gently to avoid dust. Clean the surface with a mild soap solution; do not use bleach (potential reaction with nitrogenous ring).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link][1][2]

  • PubChem. (n.d.). Compound Summary: Pyridine-2-carboxylic acid (General Analogue Safety Data).[2] National Library of Medicine. [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine derivatives and classification. ECHA.europa.eu. [Link]

Sources

Handling

Personal protective equipment for handling 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

CAS Number: 1248077-05-5 Chemical Family: Pyridine-2-carboxylic acid derivative (Picolinic acid analog) Physical State: Solid (White to off-white powder)[1][2] Executive Summary & Risk Profile Immediate Directive: This c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1248077-05-5 Chemical Family: Pyridine-2-carboxylic acid derivative (Picolinic acid analog) Physical State: Solid (White to off-white powder)[1][2]

Executive Summary & Risk Profile

Immediate Directive: This compound combines the corrosive potential of carboxylic acids with the biological activity of pyridine heterocycles. While generally classified as an Irritant (H315, H319, H335) , the presence of the 6-cyclopropylmethoxy substituent significantly alters its handling requirements compared to simple picolinic acid.[1]

The "Hidden" Hazard: The cyclopropylmethoxy tail increases the molecule's lipophilicity (LogP). Unlike hydrophilic acids that sit on the skin surface, this compound has enhanced potential for dermal permeation . Consequently, standard "splash protection" protocols are insufficient; barrier integrity is paramount.

Hazard Classification (GHS)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact requires immediate decontamination.[1][2]
Eye Irritation H319Causes serious eye irritationDust/aerosol generation is the primary ocular risk.[2]
STOT SE 3 H335May cause respiratory irritationZero-tolerance for open-bench weighing.[1][2]

Personal Protective Equipment (PPE) Matrix

PPE Selection Guide[1][2][4][5][6]
Protection ZoneStandard (Low Energy)Critical (High Energy/Aerosol)Scientific Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil)Double Gloving (Nitrile over Nitrile)The lipophilic ether tail degrades latex rapidly.[1][2] Double gloving prevents permeation during long handling periods.
Eye Protection Safety Glasses (ANSI Z87.1 w/ side shields)Chemical Goggles (Indirect Vent)Fine powders of pyridine acids are electrostatic; they cling to surfaces and can bypass simple glasses if airborne.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator Engineering controls (Hood) are primary.[2] Respirators are only for spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronProtects personal clothing from dust accumulation, which can be tracked out of the lab.[2]

Operational Workflow & Engineering Controls

The following diagram illustrates the critical control points where exposure risk is highest.

SafetyWorkflow cluster_0 Zone 1: Storage cluster_1 Zone 2: Manipulation (Critical) cluster_2 Zone 3: Waste Storage Cold Storage (2-8°C, Desiccated) Weighing Weighing (Static Control) Storage->Weighing Transfer Sealed Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization In Fume Hood Disposal Acidic Organic Waste Stream Solubilization->Disposal Quench

Figure 1: Operational workflow emphasizing the containment of the solid phase (Red Zone) inside the fume hood.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Highest Risk Step)

Context: Dry powders of pyridine carboxylic acids often carry a static charge, causing them to "jump" or disperse unexpectedly.[1]

  • Preparation:

    • Place an antistatic mat or use an ionizing gun inside the fume hood.[2]

    • Pre-weigh your receiving vessel (scintillation vial/flask) and cap it before bringing it to the balance.

  • The Transfer:

    • Open the source container only inside the hood.[2]

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.[2]

    • Technique: If the powder is clumpy, do not crush it vigorously in the open vessel; this creates aerosol. Gently break apart clumps against the side of the vessel.

  • Decontamination:

    • Wipe the exterior of the source container with a Kimwipe dampened with methanol before returning it to storage.[2] This removes invisible dust layers.

Protocol B: Solubilization

Context: 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is an organic acid.[1][2]

  • Solvent Choice: Soluble in DMSO, Methanol, and dilute aqueous base.

  • Exotherm Check: When dissolving in basic solutions (e.g., NaOH or NaHCO3), a mild exotherm (heat release) will occur as the salt forms.

    • Action: Add base slowly.

    • Warning: Do not stopper the vessel immediately if CO2 evolution (bubbling) is possible (e.g., when using Bicarbonate). Pressure buildup can cause vessel rupture.

Protocol C: Spill Cleanup
  • Solid Spill (< 5g):

    • Cover with wet paper towels to prevent dust dispersion.

    • Wipe up and place in a solid waste bag.

    • Clean surface with 10% Sodium Bicarbonate solution (neutralizes the acid), followed by water.

  • Solution Spill:

    • Absorb with vermiculite or standard spill pads.[2]

    • Treat as hazardous organic waste.

Disposal Logic

Do not treat this merely as "general trash." As a pyridine derivative, it has specific environmental regulations.[3][4]

  • Primary Stream: Liquid Organic Waste (Halogen-free, unless mixed with halogenated solvents).[1][2]

  • Segregation: Keep separate from Strong Oxidizers (e.g., Peroxides, Nitric Acid) to prevent violent oxidation of the pyridine ring or ether linkage.

  • Container Labeling: Must explicitly state "Organic Acid" and "Pyridine Derivative."

Emergency Response (Self-Validating Systems)

  • Eye Contact: Flush for 15 minutes. Validation: If you cannot read the label on the eyewash station clearly after flushing, continue flushing.

  • Skin Contact: Wash with soap and water.[4][5] Validation: Do not use organic solvents (Ethanol/DMSO) to wash skin; this will drive the lipophilic compound deeper into the tissue.[2]

References

  • ChemScene. (2024).[2] Safety Data Sheet: 6-(Cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5).[1][2][6] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press. Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[8][9][7] Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary: Picolinic Acid Derivatives.[2] National Library of Medicine.[2] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
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